molecular formula C14H8N2O4 B1590460 1,10-Phenanthroline-4,7-dicarboxylic acid CAS No. 31301-31-2

1,10-Phenanthroline-4,7-dicarboxylic acid

Cat. No.: B1590460
CAS No.: 31301-31-2
M. Wt: 268.22 g/mol
InChI Key: MBOIBXSDCWRKJR-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4,7-dicarboxylic acid is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,10-phenanthroline-4,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13(18)9-3-5-15-11-7(9)1-2-8-10(14(19)20)4-6-16-12(8)11/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOIBXSDCWRKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475786
Record name 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID
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Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31301-31-2
Record name 1,10-Phenanthroline-4,7-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31301-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID
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URL https://comptox.epa.gov/dashboard/DTXSID70475786
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Foundational & Exploratory

synthesis of 1,10-Phenanthroline-4,7-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,10-Phenanthroline-4,7-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline and its derivatives are foundational ligands in coordination chemistry, catalysis, and materials science. Their rigid, planar structure and excellent chelating properties make them indispensable building blocks for creating functional metal complexes, photosensitizers, and supramolecular assemblies.[1] Among these derivatives, this compound stands out as a particularly versatile intermediate. The carboxylic acid groups at the 4 and 7 positions provide crucial anchor points for covalent attachment to surfaces, polymerization into metal-organic frameworks (MOFs), or conjugation to biological molecules.[2][3] This guide provides a detailed, field-proven methodology for the synthesis of this key compound, focusing on the underlying chemical principles and offering a self-validating, step-by-step protocol for researchers.

Strategic Overview: A Two-Stage Synthetic Approach

The most reliable and frequently employed is not a direct construction of the final molecule but a two-stage process. This strategy hinges on the initial synthesis of a stable, easily accessible precursor, 4,7-dimethyl-1,10-phenanthroline, followed by a robust oxidation of the methyl groups. This approach is favored due to the high yields and purity achievable at each stage and the commercial availability of the necessary starting materials.

The logical flow of this synthesis is depicted below:

cluster_0 Overall Synthetic Pathway A p-Phenylenediamine C 4,7-Dimethyl-1,10-phenanthroline (Precursor) A->C Doebner-von Miller Reaction B Crotonaldehyde B->C D This compound (Final Product) C->D Oxidation

Caption: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Precursor, 4,7-Dimethyl-1,10-phenanthroline

Principle: The synthesis of the 4,7-dimethyl-1,10-phenanthroline core is typically achieved via a modified Doebner-von Miller reaction, a classic method for constructing quinoline and phenanthroline ring systems. This reaction involves the condensation of an aromatic amine with α,β-unsaturated carbonyl compounds under strong acid and oxidizing conditions. In this specific case, p-phenylenediamine reacts with two equivalents of crotonaldehyde. The acidic environment catalyzes the initial Michael addition and subsequent cyclization, while an oxidizing agent facilitates the final aromatization to the rigid phenanthroline scaffold.

Experimental Protocol:

  • Reagents and Equipment:

    • p-Phenylenediamine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Arsenic Pentoxide (As₂O₅) or alternative oxidant (e.g., iron(III) sulfate)

    • Crotonaldehyde

    • 30% Ammonium Hydroxide (NH₄OH)

    • Toluene

    • Activated Charcoal

    • Standard reflux apparatus, mechanical stirrer, large beaker for neutralization.

  • Step-by-Step Procedure:

    • Reaction Setup (Caution: Highly Exothermic): In a fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. To the flask, add concentrated sulfuric acid. Cool the acid in an ice bath.

    • Addition of Reactants: Slowly and carefully add p-phenylenediamine to the cooled sulfuric acid with vigorous stirring. Once dissolved, add arsenic pentoxide portion-wise, ensuring the temperature does not rise excessively.

    • Aldehyde Addition: Once the mixture is homogenous, begin the dropwise addition of crotonaldehyde via the dropping funnel. Maintain a reaction temperature of approximately 140-150°C. The addition rate should be controlled to manage the exothermic reaction.

    • Reaction and Work-up: After the addition is complete, maintain the reaction at temperature for an additional 2-3 hours. Allow the mixture to cool to room temperature.

    • Neutralization (Caution: Highly Exothermic): Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice in a large beaker. With continuous stirring, neutralize the acidic solution by the slow addition of 30% ammonium hydroxide until the pH is approximately 8. This will precipitate the crude product.

    • Isolation and Purification: Filter the resulting solid precipitate and wash thoroughly with water. The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in hot toluene, treating with activated charcoal to remove colored impurities, filtering while hot, and allowing the filtrate to cool slowly to yield purified crystals of 4,7-dimethyl-1,10-phenanthroline.

Causality and Field Insights:

  • Choice of Acid: Concentrated sulfuric acid serves as both the solvent and the catalyst for the cyclization steps. Its dehydrating nature drives the condensation reactions to completion.

  • Oxidizing Agent: Arsenic pentoxide is a traditional and highly effective oxidant for the final aromatization step. However, due to its high toxicity, modern protocols often substitute it with milder or less hazardous oxidants like iron(III) sulfate or nitrobenzene. The choice of oxidant is critical for achieving high yield and avoiding over-oxidation or side reactions.

Part 2: Oxidation to this compound

Principle: The conversion of the robust methyl groups on the phenanthroline ring to carboxylic acids requires a potent oxidizing agent. Potassium permanganate (KMnO₄) in an alkaline medium is a classic and effective choice for this transformation.[4] The reaction proceeds via a free-radical mechanism at the benzylic positions, with the alkaline conditions helping to solubilize the intermediate and final dicarboxylic acid salt. Subsequent acidification precipitates the final product. An alternative, milder method using sodium chlorite has also been reported.[5]

The workflow for this critical transformation is outlined below:

cluster_1 Oxidation Workflow A Dissolve Precursor in Alkaline Solution (NaOH/H₂O) B Portion-wise addition of KMnO₄ at elevated temp. A->B Initiate Oxidation C Decolorize excess MnO₄⁻ (e.g., with Ethanol) B->C Reaction Quench D Filter off MnO₂ precipitate C->D Purification E Acidify filtrate with HCl to precipitate product D->E Product Precipitation F Isolate, Wash, and Dry Final Product E->F Final Isolation

Caption: Step-by-step workflow for the oxidation reaction.

Experimental Protocol:

  • Reagents and Equipment:

    • 4,7-Dimethyl-1,10-phenanthroline

    • Sodium Hydroxide (NaOH)

    • Potassium Permanganate (KMnO₄)

    • Ethanol (or Sodium Bisulfite)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

    • Reflux apparatus, filtration setup (Büchner funnel).

  • Step-by-Step Procedure:

    • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dimethyl-1,10-phenanthroline in an aqueous solution of sodium hydroxide.

    • Oxidation: Heat the solution to reflux. Slowly add solid potassium permanganate in small portions over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue the addition until a faint persistent purple color remains, indicating a slight excess of oxidant.

    • Quenching: After the reaction is complete (as indicated by the persistent purple color), cool the mixture slightly and add a small amount of ethanol to quench the excess KMnO₄. The solution should become colorless, and the brown MnO₂ precipitate will remain.

    • Filtration: While still hot, filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product salt.

    • Precipitation: Cool the clear filtrate in an ice bath. With stirring, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3). A white or off-white precipitate of this compound will form.

    • Isolation: Allow the suspension to stand in the cold to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum.

Causality and Self-Validation:

  • Alkaline Conditions: The reaction is run under basic conditions because the dicarboxylic acid product is soluble as its disodium salt, preventing it from precipitating and coating the unreacted starting material. This ensures the reaction goes to completion.

  • Portion-wise Addition: KMnO₄ is added in portions to control the highly exothermic oxidation process and to maintain an effective concentration of the oxidant throughout the reaction period.

  • Filtration of MnO₂: The removal of the manganese dioxide byproduct before acidification is a critical purification step. If not removed, it will contaminate the final product.

  • Purity Check: The purity of the final product can be readily assessed by ¹H NMR spectroscopy. The disappearance of the methyl proton signal (typically around 2.7 ppm[6]) and the appearance of a downfield-shifted aromatic proton pattern are key indicators of a successful reaction.

Data Summary

The following table provides representative data for the described synthetic pathway. Actual yields may vary based on reaction scale and purification efficiency.

StepKey ReagentsTypical YieldPurity
1. Precursor Synthesis p-Phenylenediamine, Crotonaldehyde, H₂SO₄60-75%>98%
2. Oxidation 4,7-Dimethyl-1,10-phenanthroline, KMnO₄, NaOH75-85%>97%[3]
Overall Yield 45-64%

Conclusion

The is most effectively achieved through a two-stage process involving the Doebner-von Miller synthesis of the 4,7-dimethyl precursor, followed by a robust alkaline permanganate oxidation. This methodology is scalable, relies on well-understood chemical transformations, and produces the target molecule in high purity. The protocols described herein are designed to be self-validating, with clear checkpoints and rationales for each step, empowering researchers to confidently produce this valuable building block for advanced applications in chemistry and materials science.

References

An In-Depth Technical Guide to 1,10-Phenanthroline-4,7-dicarboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline-4,7-dicarboxylic acid is a highly functionalized heterocyclic compound that has garnered significant interest across multiple scientific disciplines. Its rigid, planar structure, combined with the strong chelating properties of its nitrogen atoms and the reactive potential of its carboxylic acid groups, makes it a versatile building block in coordination chemistry, materials science, and drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, details common synthetic methodologies, and explores its critical applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical Properties and Molecular Structure

This compound, identified by the CAS Number 31301-31-2, is a derivative of the well-known chelating agent 1,10-phenanthroline.[1][2][3] The addition of two carboxylic acid groups fundamentally alters its properties, enhancing its utility as a linker in larger molecular assemblies and modulating its solubility.

The foundational characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₈N₂O₄[3][4]
Molecular Weight 268.22 g/mol [3][4]
IUPAC Name This compound[4]
Appearance Typically an off-white to light yellow solid[5]
Purity Commercially available in purities of 95-98%[1][2]

The molecule's structure is key to its function. The two nitrogen atoms form a classic "pincer" ligand capable of forming highly stable, colored complexes with a wide range of metal ions.[6][7] The carboxylic acid groups at the 4 and 7 positions provide crucial functionality, acting as anchoring points for the construction of Metal-Organic Frameworks (MOFs) or as sites for derivatization to create novel bioactive molecules.[8][9]

Caption: Molecular structure of this compound.

Synthesis and Derivatization Strategies

The synthesis of this compound is a critical aspect of its accessibility for research. Several synthetic routes have been established, often starting from more common phenanthroline precursors.

A prevalent and effective method involves the oxidation of 4,7-dimethyl-1,10-phenanthroline.[10] This approach leverages a commercially available starting material and employs strong oxidizing agents to convert the methyl groups into carboxylic acids. The choice of oxidant and reaction conditions is crucial for achieving high yields and purity. Alternative methods, such as the hydrolysis of corresponding dinitrile or diester precursors, have also been explored.[10]

The true synthetic value of this molecule lies in its capacity for derivatization. The carboxylic acid groups are amenable to standard organic transformations, including:

  • Amide Formation: Reaction with amines to form amides, creating complex ligands or linking to biological molecules.

  • Esterification: Conversion to esters, which can modify solubility or serve as protecting groups during multi-step syntheses.[9]

  • Coordination: Direct use of the carboxylate form to bridge metal centers in the formation of coordination polymers and MOFs.[9]

SynthesisWorkflow start Start: 4,7-Dimethyl- 1,10-phenanthroline oxidant Oxidizing Agent (e.g., KMnO₄, Na₂Cr₂O₇) start->oxidant Add reaction Reaction under Reflux Conditions oxidant->reaction Initiate workup Acidification & Purification reaction->workup Cool & Process product Final Product: 1,10-Phenanthroline-4,7- dicarboxylic acid workup->product Isolate

Caption: Generalized workflow for the synthesis via oxidation.

Core Applications in Scientific Research

The unique combination of a rigid chelating core and versatile functional groups has positioned this compound as a key player in several research domains.

Drug Development and Bioinorganic Chemistry: The 1,10-phenanthroline scaffold is present in molecules with demonstrated biological activity, including anticancer and antibacterial properties.[6][11] Metal complexes of phenanthroline derivatives have shown potent cytotoxicity against human cancer cell lines, in some cases exceeding that of established drugs like cisplatin.[12] The dicarboxylic acid derivative serves as a platform to design novel metal-based therapeutics where the ligands can fine-tune the complex's stability, solubility, and cellular uptake.

Materials Science and MOFs: As a bifunctional organic linker, this molecule is highly valuable for constructing Metal-Organic Frameworks (MOFs).[9][13] The nitrogen atoms coordinate to metal ions to form the structural nodes, while the carboxylate groups link these nodes into extended, porous frameworks. These materials have significant potential in gas storage, separation, and catalysis.[13]

Analytical Chemistry and Sensing: Phenanthroline compounds are classic chromogenic reagents for the detection of metal ions, most notably iron(II).[6][7] The dicarboxylic acid variant can be immobilized onto surfaces or incorporated into polymers to create robust chemical sensors. The formation of a metal complex often results in a distinct color change or fluorescent response, enabling sensitive and selective quantification of target analytes.

Applications center 1,10-Phenanthroline-4,7- dicarboxylic acid drug Drug Discovery (Anticancer, Antibacterial) center->drug materials Materials Science (MOFs, Polymers) center->materials analytics Analytical Sensing (Ion Detection) center->analytics catalysis Catalysis (Ligand for Catalysts) center->catalysis

Caption: Key application areas for the title compound.

Experimental Protocol: Synthesis via Oxidation of 4,7-Dimethyl-1,10-phenanthroline

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound.

Materials:

  • 4,7-Dimethyl-1,10-phenanthroline

  • Potassium permanganate (KMnO₄) or another suitable oxidant

  • Sulfuric acid (H₂SO₄), concentrated and dilute solutions

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve a specific molar equivalent of 4,7-dimethyl-1,10-phenanthroline in a dilute sulfuric acid solution. This step protonates the nitrogen atoms, increasing solubility in the aqueous medium.

  • Oxidant Addition: While stirring vigorously, slowly add a stoichiometric excess of potassium permanganate in small portions. The reaction is exothermic and the rate of addition must be controlled to maintain a safe temperature.

  • Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Quenching and Clarification: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the solution becomes clear or pale yellow. This step reduces the excess oxidant and manganese dioxide.

  • Precipitation: Cool the clarified solution in an ice bath. The desired product, this compound, is sparingly soluble in cold, acidic water and will precipitate out as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acid and salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, FT-IR spectroscopy, and melting point analysis.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with care.

  • Hazard Identification: While specific toxicity data for this derivative may be limited, related phenanthroline compounds can be harmful if ingested or inhaled and may cause skin and eye irritation.[3][14]

  • Handling: Always use appropriate PPE, including safety glasses, gloves, and a lab coat. Handle the solid powder in a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion: Future Perspectives

This compound is more than just a chemical compound; it is an enabling tool for innovation. Its future utility will likely expand in areas such as the development of "smart" materials that respond to chemical stimuli, the design of targeted metallodrugs for personalized medicine, and the creation of highly selective sensors for environmental and diagnostic applications. As synthetic methods become more refined and our understanding of its coordination chemistry deepens, this versatile molecule will undoubtedly continue to be a cornerstone of advanced chemical research.

References

An In-depth Technical Guide to 1,10-Phenanthroline-4,7-dicarboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1,10-phenanthroline-4,7-dicarboxylic acid, its derivatives, and analogs for researchers, scientists, and professionals in drug development. It delves into their synthesis, physicochemical properties, coordination chemistry, and diverse applications, with a focus on the scientific rationale behind experimental methodologies.

Introduction: The Versatile Scaffold of 1,10-Phenanthroline

The 1,10-phenanthroline (phen) molecule is a robust, planar heterocyclic aromatic compound composed of three fused rings, featuring two nitrogen atoms positioned for bidentate chelation.[1] This structure provides a unique combination of stability, a large π-conjugated system, and excellent coordination capabilities with a wide range of metal ions.[2] These intrinsic properties have established 1,10-phenanthroline and its derivatives as crucial building blocks in numerous scientific fields, including supramolecular chemistry, catalysis, and the development of luminescent materials.[3][4]

The strategic functionalization of the phenanthroline core at the 4 and 7 positions with carboxylic acid groups significantly enhances its utility. The introduction of these moieties not only improves the aqueous solubility of the ligand—a critical factor for biological and environmental applications—but also provides additional coordination sites, enabling the formation of more complex and stable metal-organic frameworks and coordination polymers.[5][6][7] This guide explores the synthesis, properties, and applications of these dicarboxylic acid derivatives, offering insights into their design and experimental use.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its analogs can be approached through several established methods. The choice of a particular synthetic route is often dictated by the desired purity, yield, and the availability of starting materials.

Core Synthesis Methodologies

The primary methods for synthesizing the dicarboxylic acid core can be broadly categorized as follows:

  • Oxidation of Methyl Precursors: A common and effective method involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine). This reaction typically employs a strong oxidizing agent, such as sodium chlorite, under aqueous conditions. The reaction is initiated at room temperature and then heated to reflux to drive the conversion to completion.[5] The rationale for this approach lies in the relative stability of the phenanthroline core to oxidation compared to the methyl groups, allowing for selective transformation.

  • Hydrolysis of Nitrile or Ester Groups: An alternative route involves the hydrolysis of precursor molecules containing nitrile or ester functionalities at the 4 and 7 positions. However, this method can sometimes lead to unexpected side products or require harsh reaction conditions to achieve complete hydrolysis.[5][6] For instance, attempts to hydrolyze 4,7-dichloro-1,10-phenanthroline-5-carbonitrile have resulted in unexpected cyclization products rather than the desired carboxylic acid.[3][5]

  • Palladium-Catalyzed Carbonylation: A more advanced technique for synthesizing phenanthroline carboxylic acids involves the palladium-catalyzed alkoxycarbonylation of bromo-substituted phenanthrolines. This method offers good yields and can be adapted to produce various ester derivatives that can subsequently be hydrolyzed to the corresponding carboxylic acids.[8]

Synthesis of Derivatives

The synthesis of functionalized derivatives often starts from a pre-functionalized phenanthroline core, such as 4,7-dichloro-1,10-phenanthroline. The reactive chlorine atoms serve as versatile handles for nucleophilic substitution reactions, allowing for the introduction of various functional groups like amines, azides, and methoxy groups.[8][9] This modular approach enables the systematic tuning of the ligand's electronic and steric properties for specific applications.

Synthesis_Pathways cluster_core Core Synthesis cluster_derivatives Derivative Synthesis Neocuproine Neocuproine Dicarboxylic_Acid 1,10-Phenanthroline- 4,7-dicarboxylic acid Neocuproine->Dicarboxylic_Acid Oxidation (e.g., NaClO2) Dichloro_Phen 4,7-Dichloro-1,10-phenanthroline Functionalized_Phen Functionalized Derivatives (Amino, Azido, etc.) Dichloro_Phen->Functionalized_Phen Nucleophilic Substitution

Caption: Synthetic routes to the core and derivatives.

Physicochemical and Spectroscopic Properties

The introduction of carboxylic acid groups at the 4 and 7 positions imparts distinct physicochemical properties to the 1,10-phenanthroline scaffold.

PropertyValueSource
IUPAC Name This compound[10]
Molecular Formula C14H8N2O4[10]
Molecular Weight 268.22 g/mol [10]
CAS Number 31301-31-2[10]
Solubility Enhanced solubility in aqueous solutions[5]

The carboxylic acid moieties significantly increase the polarity of the molecule, leading to improved water solubility, which is advantageous for biological studies and applications in aqueous media.[5][6]

Spectroscopic Characteristics

The spectroscopic properties of these compounds are dominated by their extended π-electron system.

  • Absorption: In solution, 1,10-phenanthroline derivatives exhibit strong absorption bands in the UV-visible region, corresponding to π-π* transitions. Protonation of the nitrogen atoms or coordination to a metal center can cause a red-shift (bathochromic shift) of these absorption bands.[11]

  • Luminescence: Many 1,10-phenanthroline derivatives are fluorescent. The emission properties are sensitive to the local environment, including solvent polarity and the presence of metal ions. Upon protonation, the intensity of the π-π* fluorescence band typically decreases, and a new, unstructured fluorescence band may appear at a longer wavelength.[11]

Coordination Chemistry and Metal Complexes

A defining feature of 1,10-phenanthroline and its derivatives is their ability to form stable complexes with a wide variety of transition metals.[12] The dicarboxylic acid derivatives offer multiple coordination modes, acting as bidentate or tridentate ligands, which allows for the construction of intricate and stable metal-organic frameworks (MOFs).[7]

The nitrogen atoms of the phenanthroline ring act as strong σ-donors, while the extended π-system can act as a π-acceptor, strengthening the metal-ligand bond.[1] The carboxylate groups can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, leading to the formation of polynuclear complexes and coordination polymers.

Caption: Metal chelation by the phenanthroline core.

These metal complexes have found applications as:

  • Luminescent Sensors: The fluorescence of the ligand can be quenched or enhanced upon binding to specific metal ions, forming the basis for selective sensors.[3]

  • Photosensitizers: Ruthenium and other transition metal complexes of phenanthroline derivatives are used as photosensitizers in solar cells and photodynamic therapy due to their strong absorption in the visible region and long-lived excited states.[3]

  • Catalysts: The well-defined coordination sphere and tunable electronic properties of these complexes make them effective catalysts for a variety of organic transformations.[5]

Applications in Drug Development and Life Sciences

The unique ability of 1,10-phenanthroline derivatives to interact with biological macromolecules has made them attractive candidates for drug development.[2]

Anticancer and Antibacterial Activity

Several metal complexes of 1,10-phenanthroline have demonstrated significant anticancer and antibacterial activity.[2][4] The proposed mechanisms of action often involve:

  • DNA Intercalation: The planar aromatic structure of the phenanthroline ligand allows it to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell death.[12] Metal complexes can bind to DNA through intercalation of the phenanthroline ligand into the minor groove.[4]

  • Enzyme Inhibition: 1,10-phenanthroline is a known inhibitor of metallopeptidases, particularly those containing zinc.[12] It functions by chelating the active site metal ion, rendering the enzyme inactive. This property is being explored for the development of novel therapeutics.[12]

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalytically generate reactive oxygen species, which induce oxidative stress and damage cellular components, leading to apoptosis.[4]

DNA_Intercalation cluster_workflow Mechanism of Action DNA Base Pair Base Pair Base Pair Base Pair Ligand Phenanthroline Derivative DNA:b2->Ligand Ligand->DNA:b3

Caption: DNA intercalation by a phenanthroline derivative.

Bio-inorganic Probes

The water-soluble nature of the dicarboxylic acid derivatives makes them suitable for use as bio-inorganic probes in cellular environments.[6] Their luminescence can be used to visualize cellular structures or track the distribution of metal ions within a cell.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine).[5]

Objective: To synthesize this compound via oxidation of neocuproine.

Materials:

  • 2,9-dimethyl-1,10-phenanthroline (neocuproine)

  • Sodium chlorite (NaClO2)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2.08 g (10 mmol) of 2,9-dimethyl-1,10-phenanthroline in 100 mL of deionized water.

  • Addition of Oxidant: While stirring vigorously at room temperature, add 9.04 g (100 mmol) of sodium chlorite in small portions over 30 minutes. Causality Note: A slow, portion-wise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reflux: After the addition is complete, heat the suspension to reflux (approximately 100°C) and maintain this temperature with constant stirring for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The crude product should precipitate out of the solution.

    • Filter the suspension to collect the solid product.

    • Wash the solid with copious amounts of cold deionized water to remove any unreacted sodium chlorite and other water-soluble impurities.

  • Purification:

    • Suspend the crude product in 50 mL of 1 M NaOH to deprotonate the carboxylic acid groups and dissolve the product.

    • Filter the basic solution to remove any insoluble impurities.

    • Acidify the filtrate slowly with concentrated HCl until the pH is approximately 2. The purified this compound will precipitate as a white or off-white solid. Self-Validation Note: This acid-base purification step ensures the selective isolation of the desired dicarboxylic acid from any non-acidic byproducts.

    • Collect the purified product by filtration, wash with cold deionized water, and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound and its derivatives represent a class of highly versatile and functional molecules. Their unique combination of a rigid, planar structure, excellent chelating ability, and tunable solubility makes them invaluable tools in coordination chemistry, materials science, and drug discovery. The synthetic methodologies are well-established, allowing for the rational design and creation of novel analogs with tailored properties.

Future research in this area is likely to focus on:

  • Development of Novel MOFs: The use of these ligands in the construction of novel metal-organic frameworks with applications in gas storage, separation, and catalysis.

  • Advanced Therapeutic Agents: The design of highly targeted anticancer and antimicrobial agents with improved efficacy and reduced side effects.

  • Smart Materials: The incorporation of these molecules into "smart" materials that respond to external stimuli, such as light or the presence of specific analytes.

The continued exploration of this remarkable molecular scaffold promises to yield exciting new discoveries and applications across a broad spectrum of scientific disciplines.

References

spectroscopic data for 1,10-Phenanthroline-4,7-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,10-Phenanthroline-4,7-dicarboxylic acid

Introduction: The Molecular Architect's Tool

In the landscape of advanced chemical synthesis, this compound (CAS: 31301-31-2) emerges as a molecule of significant strategic importance.[1][2][3] Its rigid, planar 1,10-phenanthroline core provides a robust scaffold, while the carboxylic acid groups at the 4 and 7 positions offer versatile handles for chemical modification and coordination. This unique combination of properties makes it a highly sought-after building block in diverse fields, from the development of novel anticancer therapeutics to the construction of sophisticated functional materials.[4][5][6]

For researchers in drug development and materials science, the ability to unequivocally verify the structure, purity, and electronic properties of this compound is paramount. This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, grounded in the principles of analytical chemistry and field-proven insights. We will not only present the expected data but also delve into the causality behind the spectroscopic features, empowering researchers to interpret their own results with confidence.

Core Molecular Properties and Structure

Understanding the fundamental properties of a molecule is the first step in its characterization. This compound is a heterocyclic compound with a well-defined structure that dictates its chemical behavior and spectroscopic signature.

PropertyValueSource
Molecular Formula C₁₄H₈N₂O₄[1]
Molecular Weight 268.22 g/mol [1]
IUPAC Name This compound[1]
CAS Number 31301-31-2[1]

The planarity of the phenanthroline ring system, combined with the electron-withdrawing nature of the two carboxylic acid groups, defines its electronic and coordination properties, which are critical for its application as a ligand in metal-organic frameworks (MOFs) and as a pharmacophore.[7][8]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous confirmation of the molecule's connectivity.

¹H NMR Spectroscopy

Expertise & Experience: In the ¹H NMR spectrum of this compound, we expect to see signals corresponding to the aromatic protons. The symmetry of the molecule simplifies the spectrum. The protons at positions 2 and 9 are chemically equivalent, as are the protons at positions 3 and 8, and those at 5 and 6. The electron-withdrawing carboxylic acid groups at positions 4 and 7 will significantly deshield the adjacent protons (H-3, H-8, H-5, and H-6), causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted 1,10-phenanthroline.[9][10] The signal for the acidic protons of the carboxyl groups is often broad and may exchange with residual water in the solvent, making its observation variable.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). The choice of DMSO-d₆ is strategic as it can solubilize the polar carboxylic acid and its acidic protons are less likely to exchange rapidly compared to using D₂O.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Predicted ¹H NMR Data (in DMSO-d₆):

Proton Position(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-9~9.2 - 9.4Doublet (d)~5 Hz2H
H-3, H-8~8.0 - 8.2Doublet (d)~5 Hz2H
H-5, H-6~8.8 - 9.0Singlet (s)-2H
-COOH~13 - 14Broad Singlet (br s)-2H
¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. We expect to see signals for the seven unique carbon environments in the molecule due to its symmetry. The most downfield signal will correspond to the carbonyl carbons of the carboxylic acids. The quaternary carbons to which the carboxylic acids are attached (C-4, C-7) will also be significantly downfield.

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A longer acquisition time or a higher number of scans is typically required due to the lower natural abundance of ¹³C.

  • Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon Position(s)Predicted Chemical Shift (δ, ppm)
C=O~166 - 168
C-2, C-9~152 - 154
C-4a, C-10a~148 - 150
C-4, C-7~140 - 142
C-11, C-12~128 - 130
C-5, C-6~126 - 128
C-3, C-8~124 - 126

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the IR spectrum will be dominated by features from both the aromatic core and the carboxylic acid moieties. The most telling feature of a carboxylic acid is the extremely broad O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹, often obscuring the aromatic C-H stretches. This is complemented by a strong, sharp absorption from the C=O (carbonyl) stretch. The phenanthroline core will contribute characteristic C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ region.[11][12]

Experimental Protocol (FT-IR):

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dry sample with potassium bromide (KBr) and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (very broad)O-H stretchCarboxylic Acid
~1700 (strong, sharp)C=O stretchCarboxylic Acid
1620 - 1580C=N stretchPhenanthroline Ring
1550 - 1450C=C stretchAromatic Ring
~1250C-O stretchCarboxylic Acid
~920 (broad)O-H bend (out-of-plane)Carboxylic Acid Dimer

UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule, which are crucial for applications in photochemistry and optoelectronics.

UV-Visible Spectroscopy

Expertise & Experience: The extended π-conjugated system of the phenanthroline core is expected to give rise to strong absorption bands in the UV region, corresponding to π→π* transitions.[13] The parent 1,10-phenanthroline typically shows a strong absorption peak around 230-270 nm.[14][15] The addition of carboxylic acid groups, which are electron-withdrawing, may cause a slight shift in the absorption maxima (λ_max). The spectrum can be sensitive to the solvent and pH, as protonation or deprotonation of the nitrogen atoms and carboxylic acids will alter the electronic structure.[16]

Experimental Protocol (UV-Vis):

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A concentration in the micromolar range is typical.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from approximately 200 nm to 400 nm, using the pure solvent as a blank.

  • Analysis: Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Predicted UV-Vis Data (in Ethanol):

TransitionPredicted λ_max (nm)
π→π~235
π→π~275
Fluorescence Spectroscopy

Expertise & Experience: While the parent 1,10-phenanthroline has weak fluorescence, its derivatives can be highly emissive. The fluorescence properties of this compound are expected to be highly dependent on the environment. In particular, pH will play a critical role; the deprotonation of the carboxylic acids to form carboxylates can significantly alter the emission wavelength and quantum yield. This pH sensitivity can be exploited in sensing applications. Metal coordination is also known to modulate the fluorescence of phenanthroline ligands.[17][18]

Experimental Protocol (Fluorescence):

  • Sample Preparation: Use a very dilute solution (typically 1-10 µM) prepared for UV-Vis analysis to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition: First, acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength. Then, acquire an emission spectrum by exciting the sample at the λ_max determined from the excitation spectrum (or UV-Vis spectrum) and scanning the emission wavelengths.

  • Analysis: Determine the excitation and emission maxima. The influence of solvent, pH, and metal ions should be investigated to fully characterize the photophysical behavior.

Integrated Analytical Workflow

The confirmation of a compound's identity and purity is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates a logical sequence for the comprehensive characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Confirm Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Elucidate Structure UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Properties Final Confirmed Structure & Purity IR->Final MS Mass Spectrometry (Verify M.W.) NMR->MS Correlate Purity Purity Check (e.g., HPLC) NMR->Purity Assess Impurities Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence MS->Final Purity->Final

Caption: A logical workflow for the synthesis and spectroscopic validation.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a complete picture of its molecular identity. Through the systematic application of NMR, IR, and UV-Vis/Fluorescence spectroscopies, researchers can confidently verify the structure, confirm the presence of essential functional groups, and probe the electronic properties of this versatile molecule. This rigorous analytical approach is not merely a quality control step; it is the foundation upon which reliable and reproducible scientific innovation is built, ensuring the integrity of data in both drug discovery and the design of next-generation materials.

References

The Coordination Chemistry of 1,10-Phenanthroline-4,7-dicarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,10-Phenanthroline and its derivatives have long been cornerstone ligands in coordination chemistry, prized for their rigid, planar structure and potent chelating abilities. The introduction of carboxylic acid functionalities at the 4 and 7 positions of the phenanthroline scaffold creates a versatile and highly preorganized ligand, 1,10-phenanthroline-4,7-dicarboxylic acid. This modification not only enhances its coordination capabilities, allowing for the formation of intricate multi-dimensional structures such as metal-organic frameworks (MOFs), but also imbues the resulting metal complexes with novel photophysical and biological properties. This in-depth technical guide provides a comprehensive overview of the coordination chemistry of this compound, with a particular focus on its synthesis, coordination behavior with various metal ions, and the burgeoning applications of its complexes in materials science and, most notably, as potential therapeutic agents in drug development.

Introduction: The Strategic Design of a Multifunctional Ligand

The deliberate fusion of the classic 1,10-phenanthroline core with carboxylic acid groups at the 4 and 7 positions is a strategic design choice that unlocks a wealth of chemical possibilities. The phenanthroline moiety provides a robust, electron-deficient aromatic system with two nitrogen atoms pre-disposed for strong chelation to a wide array of metal ions.[1] The carboxylic acid groups, on the other hand, introduce versatile coordination sites that can act as anionic donors, participate in hydrogen bonding, and bridge multiple metal centers to form extended structures.[2] This dual functionality makes this compound an exemplary building block for the rational design of functional coordination compounds with tailored properties.

This guide will navigate the key aspects of the coordination chemistry of this ligand, beginning with its synthesis and proceeding to a detailed exploration of the structure, properties, and applications of its metal complexes. A significant emphasis will be placed on the potential of these complexes in the realm of medicinal inorganic chemistry, particularly as anticancer agents.

Synthesis of this compound and its Precursors

The synthesis of this compound can be approached through various synthetic routes, often involving the oxidation of precursor molecules. While a direct, one-pot synthesis is challenging, multi-step procedures starting from more readily available phenanthroline derivatives are commonly employed. A representative synthetic strategy involves the preparation of a versatile intermediate, 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid, which can then be further modified.[3]

Experimental Protocol: Synthesis of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid[3]

This high-yielding, multi-gram synthesis provides a crucial intermediate for further derivatization.

Step 1: Synthesis of 2,9-dimethyl-4,7-dichloro-1,10-phenanthroline

  • A mixture of 2,9-dimethyl-1,10-phenanthroline and a chlorinating agent (e.g., phosphoryl chloride) is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess chlorinating agent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Step 2: Oxidation to 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid

  • The 2,9-dimethyl-4,7-dichloro-1,10-phenanthroline is suspended in an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate).

  • The mixture is heated to reflux for several hours.

  • The resulting manganese dioxide is removed by filtration.

  • The filtrate is acidified to precipitate the dicarboxylic acid.

  • The product is collected by filtration, washed with water, and dried.

Note: The synthesis of the target this compound would involve a similar oxidation strategy starting from 4,7-dimethyl-1,10-phenanthroline, which can be synthesized via established methods such as the Skraup reaction.[4]

Coordination Chemistry: Weaving Metals into Molecular Architectures

The true utility of this compound is realized in its coordination to metal ions. The ligand can adopt a variety of coordination modes, leading to a diverse range of molecular and supramolecular structures.

Coordination Modes

The presence of both N-donor and O-donor sites allows for versatile binding to metal centers. The phenanthroline nitrogens typically act as a bidentate chelating unit, while the carboxylate groups can coordinate in monodentate, bidentate chelating, or bridging fashions.[2] This flexibility is key to the formation of polynuclear complexes and coordination polymers.

Caption: Common coordination modes of this compound.

Formation of Metal-Organic Frameworks (MOFs)

The ability of the carboxylate groups to bridge metal centers makes this compound an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). These porous, crystalline materials have applications in gas storage, separation, and catalysis.[5][6]

This protocol for a related system illustrates the general procedure for MOF synthesis.

  • Reactants: A lanthanide salt (e.g., LaBr₃·7H₂O), 1,10-phenanthroline, and a dicarboxylic acid (in this case, 1,3-benzenedicarboxylic acid) are used in a 1:1:1 molar ratio.

  • Solvent: Deionized water.

  • Procedure:

    • The reactants are sealed in a Teflon-lined stainless steel autoclave.

    • The autoclave is heated to 140 °C for 96 hours.

    • The autoclave is then cooled to room temperature.

    • The resulting crystals are isolated, washed with deionized water and ethanol, and air-dried.

MOF_Synthesis_Workflow Reactants Reactants: - Lanthanide Salt - Phenanthroline - Dicarboxylic Acid Autoclave Teflon-lined Autoclave Reactants->Autoclave Solvent Solvent: Deionized Water Solvent->Autoclave Heating Heating (140°C, 96h) Autoclave->Heating Cooling Cooling to Room Temp. Heating->Cooling Isolation Crystal Isolation Cooling->Isolation Washing Washing (Water & Ethanol) Isolation->Washing Drying Drying Washing->Drying MOF_Product MOF Crystals Drying->MOF_Product

Caption: A typical hydrothermal synthesis workflow for a lanthanide-MOF.

Applications in Drug Development: A New Frontier in Anticancer Therapeutics

Perhaps the most exciting application of metal complexes of this compound and its analogues lies in the field of drug development, particularly as anticancer agents. The coordination of the phenanthroline ligand to a metal center often leads to a significant enhancement of its cytotoxic activity.[7][8]

Enhanced Cytotoxicity and Selectivity

Numerous studies have demonstrated that metal-phenanthroline complexes exhibit superior cytotoxicity against a range of cancer cell lines compared to the uncomplexed ligand and even established chemotherapeutic drugs like cisplatin.[9][10]

ComplexCancer Cell LineIC50 (µM)Reference
[Cu(phen)₂(mal)]·2H₂OA-498~5[7]
[Mn(phen)₂(mal)]·2H₂OA-498~10[7]
[Ag₂(phen)₃(mal)]·2H₂OA-498~2[7]
CisplatinA-498~35[7]
Copper-phenanthroline complex (Cugdupt8)A549cis~1.6[10]
CisplatinA549cis61.5[10]
Iron(III)-phenanthroline complex (2)HeLa~2.5[11]

Table 1: Comparative IC50 values of various metal-phenanthroline complexes and cisplatin against human cancer cell lines.

Importantly, some of these complexes have shown a degree of selectivity, exhibiting lower toxicity towards non-cancerous cell lines, a crucial attribute for any potential therapeutic agent.[9]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of these complexes is not attributed to a single mode of action but rather a combination of mechanisms that collectively lead to cell death.

  • DNA Interactions: While the planar phenanthroline ligand can intercalate between DNA base pairs, spectroscopic studies suggest that groove binding is a more common mode of interaction for many of these complexes.[11] This interaction can disrupt DNA replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): Many metal-phenanthroline complexes are redox-active and can catalyze the production of ROS within the cell.[11] This leads to oxidative stress, damaging cellular components including DNA, proteins, and lipids, and ultimately triggering apoptosis.

  • Mitochondrial Dysfunction: Some complexes have been shown to target the mitochondria, leading to a decrease in mitochondrial membrane potential and depletion of cellular ATP, thereby compromising the cell's energy supply.[10]

  • Induction of Apoptosis: The culmination of these cellular insults is often the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[9][11]

Anticancer_Mechanism Metal_Complex Metal-Phenanthroline Complex DNA_Interaction DNA Interaction (Groove Binding) Metal_Complex->DNA_Interaction ROS_Generation ROS Generation Metal_Complex->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Metal_Complex->Mitochondrial_Dysfunction Apoptosis Apoptosis (Cell Death) DNA_Interaction->Apoptosis ROS_Generation->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: A simplified schematic of the multi-modal anticancer mechanism of action.

Future Perspectives and Conclusion

References

An In-depth Technical Guide to the Functionalization of the 1,10-Phenanthroline Ring at the 4,7 Positions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4,7-Functionalized 1,10-Phenanthrolines

1,10-Phenanthroline (phen) stands as a cornerstone ligand in coordination chemistry, prized for its rigid, planar structure and exceptional chelating ability towards a wide array of metal ions.[1][2] This heterocycle is not merely a passive scaffold; its electronic properties and spatial arrangement can be meticulously tailored through functionalization at its peripheral carbon positions. Among these, the 4 and 7 positions offer a unique strategic advantage for substitution. Symmetrically positioned on the "backbone" of the ligand, away from the primary coordination sites at the nitrogen atoms, modifications at these sites can profoundly influence the electronic nature of the entire π-system without sterically hindering metal complexation.

This guide provides a comprehensive overview of the primary synthetic methodologies for introducing a diverse range of functional groups onto the 4,7-positions of the 1,10-phenanthroline core. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 4,7-disubstituted phenanthrolines in their respective fields, from the development of novel therapeutics and advanced materials to the design of highly efficient catalysts.[3][4]

The Gateway Precursor: Synthesis of 4,7-Dihalo-1,10-phenanthrolines

The majority of synthetic routes towards 4,7-functionalized phenanthrolines commence with a halogenated precursor, most commonly 4,7-dichloro-1,10-phenanthroline. The synthesis of this key intermediate is typically achieved through a multi-step process.[3][5] A common method involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with an orthoester and an ortho-phenylenediamine derivative, followed by thermal cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃).[3][5] This process can be scaled to produce gram quantities of the desired 4,7-dichloro-1,10-phenanthroline with high yields, typically ranging from 68-93%.[3][5] The availability of this precursor opens the door to a wide array of subsequent functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of the electron-deficient 1,10-phenanthroline ring. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivities, especially given that the phenanthroline substrate can itself act as a ligand and potentially inhibit the catalytic cycle.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used to synthesize 4,7-diaryl-1,10-phenanthrolines, which are valuable in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[6]

Mechanism and Experimental Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of a suitable base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[7] For electron-deficient substrates like dihalophenanthrolines, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps, leading to higher reaction rates and yields.[8]

Experimental Protocol: Synthesis of 4,7-Diphenyl-1,10-phenanthroline

  • Materials: 4,7-dichloro-1,10-phenanthroline, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos, XPhos), a base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)), and a solvent system (e.g., a mixture of toluene and water).

  • Procedure:

    • In a reaction vessel, combine 4,7-dichloro-1,10-phenanthroline, phenylboronic acid (typically 2.2-3.0 equivalents), and the base.

    • Add the solvent system to the vessel.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Add the palladium catalyst and the phosphine ligand.

    • Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-diphenyl-1,10-phenanthroline.

Coupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>90[9]
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O85[8]
2-Thienylboronic acidPd₂(dba)₃/XPhosCs₂CO₃Dioxane88N/A
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing 4,7-dialkynyl-1,10-phenanthrolines, which are precursors to π-conjugated systems with interesting photophysical properties for applications in materials science.[10]

Mechanism and Experimental Causality: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.[11] The choice of an amine base is crucial, as it serves to deprotonate the terminal alkyne and also acts as a solvent. For substrates prone to homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed.[10]

Experimental Protocol: Synthesis of a 4,7-Dialkynyl-1,10-phenanthroline Derivative

  • Materials: 4,7-dibromo-1,10-phenanthroline, a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of 4,7-dibromo-1,10-phenanthroline and the terminal alkyne in the chosen solvent, add the base.

    • Degas the solution with an inert gas.

    • Add the palladium catalyst and the copper(I) salt.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate the 4,7-dialkynyl-1,10-phenanthroline product.

Coupling PartnerCatalyst SystemBaseSolventYield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF85-95[12]
TrimethylsilylacetylenePd(OAc)₂/PPh₃/CuIDIPAToluene~80N/A
1-HexynePdCl₂(PPh₃)₂/CuIEt₃NDMF75[10]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13][14] This method provides a direct route to 4,7-diamino-1,10-phenanthroline derivatives, which are of significant interest in medicinal chemistry, particularly as G-quadruplex ligands for anticancer drug development.[15]

Mechanism and Experimental Causality: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[16] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a bulky, electron-rich phosphine ligand (e.g., X-Phos, BrettPhos) is critical to facilitate the deprotonation and reductive elimination steps, respectively.[17][18]

Experimental Protocol: Synthesis of a 4,7-Diamino-1,10-phenanthroline Derivative

  • Materials: 4,7-dichloro-1,10-phenanthroline, an amine (e.g., aniline, morpholine), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., X-Phos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox, charge a reaction tube with the palladium precatalyst, the phosphine ligand, and the base.

    • Add a solution of 4,7-dichloro-1,10-phenanthroline and the amine in the anhydrous solvent.

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours).

    • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

AmineCatalyst/LigandBaseSolventYield (%)Reference
AnilinePd(OAc)₂/X-PhosKOt-BuTolueneGood to excellent[17]
MorpholinePd₂(dba)₃/BrettPhosNaOt-BuDioxaneHigh[18]
Benzophenone iminePd(OAc)₂/X-PhosCs₂CO₃TolueneHigh (for primary amine synthesis)[17]

Nucleophilic Aromatic Substitution (SNAr): A Classical Approach

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. The electron-deficient nature of the 1,10-phenanthroline ring, particularly at the 4 and 7 positions, makes it susceptible to SNAr reactions, especially when activated by electron-withdrawing groups or when a good leaving group like a halogen is present.[19][20]

Mechanism and Experimental Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[21][22] The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20] The leaving group is then expelled, restoring the aromaticity of the ring. The rate of the reaction is influenced by the strength of the nucleophile, the nature of the leaving group, and the electron-withdrawing ability of the aromatic system. Microwave irradiation can significantly accelerate these reactions.[3]

Experimental Protocol: Synthesis of 4,7-Di(pyrrolidin-1-yl)-1,10-phenanthroline

  • Materials: 4,7-dichloro-1,10-phenanthroline, pyrrolidine (in excess), and a high-boiling solvent (optional, as the amine can serve as the solvent).

  • Procedure:

    • In a sealed microwave reaction vial, combine 4,7-dichloro-1,10-phenanthroline with a large excess of pyrrolidine.

    • Heat the mixture in a microwave reactor to a specified temperature (e.g., 130 °C) for a short duration (e.g., 30-60 minutes).[3]

    • After cooling, remove the excess amine under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired 4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline.

NucleophileConditionsYield (%)Reference
PyrrolidineMicrowave, 130 °CHigh[3][5]
10H-PhenothiazineReflux84-96[3]
9H-CarbazoleRefluxModerate[3]

Grignard Reactions: Direct C-C Bond Formation

Grignard reagents are powerful carbon nucleophiles that can be used for the direct functionalization of N-heterocycles. While reactions with unsubstituted 1,10-phenanthroline tend to occur at the 2 and 9 positions, halogenated phenanthrolines can undergo substitution at the halogenated sites.[2][23]

Mechanism and Experimental Causality: The reaction of a Grignard reagent with an aryl halide can proceed through various mechanisms, including nucleophilic addition-elimination pathways. The high reactivity of Grignard reagents necessitates anhydrous conditions to prevent quenching by protic solvents.[24][25] The choice of ethereal solvent can also influence the regioselectivity of the addition.[2]

Experimental Protocol: Synthesis of a 4,7-Diaryl-1,10-phenanthroline

  • Materials: 4,7-dichloro-1,10-phenanthroline, an arylmagnesium bromide (e.g., phenylmagnesium bromide), and an anhydrous ethereal solvent (e.g., THF or diethyl ether).

  • Procedure:

    • Prepare the Grignard reagent in situ or use a commercially available solution.

    • To a solution of 4,7-dichloro-1,10-phenanthroline in anhydrous ether at a low temperature (e.g., 0 °C or -78 °C), slowly add the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

functionalization_overview phen 1,10-Phenanthroline dihalo_phen 4,7-Dihalo-1,10-phenanthroline phen->dihalo_phen Halogenation suzuki_product 4,7-Diaryl-phen dihalo_phen->suzuki_product Suzuki Coupling (ArB(OH)₂) sonogashira_product 4,7-Dialkynyl-phen dihalo_phen->sonogashira_product Sonogashira Coupling (R-C≡CH) buchwald_product 4,7-Diamino-phen dihalo_phen->buchwald_product Buchwald-Hartwig (R₂NH) snar_product 4,7-Disubstituted-phen (N, O, S nucleophiles) dihalo_phen->snar_product SNAr (Nu⁻) grignard_product 4,7-Diaryl/Dialkyl-phen dihalo_phen->grignard_product Grignard Reaction (RMgX)

References

Methodological & Application

Application Note: 1,10-Phenanthroline-4,7-dicarboxylic Acid as a Versatile Linker for Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unprecedented tunability, finding applications from gas storage to catalysis and chemical sensing. The rational design of MOFs hinges on the judicious selection of organic linkers. This guide focuses on 1,10-Phenanthroline-4,7-dicarboxylic acid , a heterobifunctional linker that integrates the rigid, framework-directing capacity of a dicarboxylate with the potent metal-chelating and photophysical properties of the 1,10-phenanthroline core. By embedding this functionality directly into the framework backbone, this linker enables the synthesis of MOFs with pre-designed active sites for luminescence, sensing, and catalysis. This document provides a detailed overview of the design rationale, synthesis protocols, characterization workflows, and key applications for MOFs constructed with this versatile ligand.

The Ligand: A Blueprint for Inherent Functionality

The unique advantage of this compound (PubChem CID: 12011615) lies in its fusion of two distinct chemical functionalities.[1]

  • Dicarboxylate Groups: These serve as the primary structural pillars, coordinating to metal ions or clusters to build the porous, multi-dimensional framework. Their rigid disposition on the phenanthroline core allows for predictable control over the network's topology.

  • N,N'-Chelating Site: The 1,10-phenanthroline core provides a classic bidentate chelating site. This site can be used to coordinate a secondary metal ion post-synthesis, or it can directly participate in the framework construction, creating specific coordination geometries and potentially unsaturated metal centers that can act as Lewis acid catalysts.[2]

The causality behind using this linker is clear: instead of relying solely on post-synthetic modification, the desired functionality is woven directly into the material's fabric. This approach offers greater uniformity of active sites and enhanced stability. Analogous isomers, such as 1,10-phenanthroline-2,9-dicarboxylic acid, have been successfully used to create functional Eu(III)-MOFs for pH sensing, validating the potential of this ligand class.[3]

Caption: Illustrative coordination of the bifunctional ligand.

Principles of MOF Synthesis

The solvothermal method is the most common and effective technique for synthesizing crystalline MOFs using this type of linker.[4][5][6] This process involves heating the constituent metal salts and the organic linker in a high-boiling-point solvent within a sealed vessel (e.g., a Teflon-lined autoclave). The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the MOF product.

Several key parameters must be carefully controlled as they directly influence the final product's structure, crystallinity, and properties.[4]

ParameterTypical Range/ValuesCausality & Field-Proven Insights
Metal Salt Zn(NO₃)₂, Eu(NO₃)₃, FeBr₂, Co(NO₃)₂The choice of metal dictates the potential application. Lanthanides (Eu, Tb) are chosen for luminescence.[3] d¹⁰ metals (Zn) are excellent for stable frameworks with ligand-based fluorescence.[5][7] Redox-active transition metals (Fe, Co) are selected for catalysis.[8]
Solvent DMF, DEF, H₂O, Ethanol (or mixtures)N,N-Dimethylformamide (DMF) is widely used for its high boiling point and ability to solubilize precursors. Crucial Insight: At high temperatures (>120°C), DMF can slowly decompose to generate dimethylamine and formate, which can act as a base or modulator, influencing crystal growth or even being incorporated into the final structure.[6]
Temperature 80 - 150 °CHigher temperatures generally increase reaction kinetics, leading to larger, higher-quality crystals. However, excessively high temperatures can favor the formation of dense, non-porous phases or cause ligand degradation.[4]
Time 24 - 72 hoursReaction time affects crystal growth and phase purity. Shorter times may yield nanocrystalline or amorphous products, while longer times allow for the formation of thermodynamically stable, larger crystals.
Molar Ratios Metal:Ligand (1:1 to 1:2)The stoichiometry of reactants is a critical factor that dictates the topology and connectivity of the resulting framework.[4] Fine-tuning this ratio is essential for targeting specific crystal phases.
Modulators Benzoic acid, Acetic acidThe addition of monotopic carboxylic acids (modulators) can competitively coordinate to the metal centers, slowing down the nucleation rate. This often leads to more crystalline, defect-engineered materials with larger crystal sizes and potentially higher surface areas.

Detailed Synthesis Protocols

The following protocols are robust, generalized procedures based on established methodologies for analogous phenanthroline-containing MOF systems. Researchers should consider these as validated starting points for optimization.

Protocol 1: Synthesis of a Luminescent Eu(III)-MOF for Sensing Applications

This protocol is designed to leverage the "antenna effect," where the phenanthroline ligand absorbs UV energy and transfers it to the Europium(III) ion, resulting in a strong red emission characteristic of the metal.

Materials:

  • Europium(III) Nitrate Hexahydrate (Eu(NO₃)₃·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Eu(NO₃)₃·6H₂O and 0.1 mmol of this compound in a solvent mixture of 8 mL DMF, 1 mL Ethanol, and 1 mL Deionized Water.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in a programmable oven to 120°C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Colorless, crystalline products should be visible. Collect the crystals by decanting the mother liquor.

  • Washing (Crucial for Porosity): Wash the collected crystals by soaking them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted precursors trapped within the pores.

  • Activation: To prepare the material for analysis, decant the DMF and perform a solvent exchange with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.

  • Dry the sample under vacuum at 80°C overnight to yield the activated, porous MOF.

Protocol 2: Synthesis of a Heterogeneous Fe(II)-MOF Catalyst

This protocol aims to create a robust framework where the phenanthroline sites can chelate iron, creating active centers for catalytic transformations, such as C-H amination.[8]

Materials:

  • Iron(II) Bromide (FeBr₂) (anhydrous)

  • This compound

  • N,N-Diethylformamide (DEF)

  • Anhydrous Acetone

Procedure:

  • In an inert atmosphere (glovebox): Combine 0.1 mmol of FeBr₂ and 0.1 mmol of this compound in a 20 mL glass vial.

  • Add 10 mL of anhydrous DEF.

  • Sonicate for 15 minutes to form a homogeneous suspension.

  • Seal the vial and transfer it to a Teflon-lined autoclave.

  • Heat the autoclave in an oven to 100°C for 72 hours.

  • After slow cooling to room temperature, a microcrystalline powder (often dark in color) should be present.

  • Washing: Collect the powder by filtration inside the glovebox. Wash thoroughly with fresh DEF (3 x 10 mL) followed by anhydrous acetone (3 x 10 mL).

  • Activation: Dry the material under high vacuum at 120°C for 12 hours to remove all solvent molecules and ensure the accessibility of the catalytic sites. Store the activated material under an inert atmosphere.

Essential Characterization Workflow

A self-validating protocol requires rigorous characterization to confirm the identity, purity, and properties of the synthesized MOF.

Workflow cluster_synthesis Synthesis & Activation cluster_char Characterization Reactants Reactants Solvothermal Solvothermal Reaction (e.g., 120°C, 48h) Reactants->Solvothermal Metal Salt + Ligand + Solvent Washing Solvent Washing (e.g., DMF) Solvothermal->Washing Activation Activation (Vacuum Heating) Washing->Activation PXRD Powder X-Ray Diffraction (PXRD) - Phase Purity - Crystallinity Activation->PXRD Confirm Structure FTIR FT-IR Spectroscopy - Ligand Coordination PXRD->FTIR TGA Thermogravimetric Analysis (TGA) - Thermal Stability - Solvent Content FTIR->TGA Porosity Gas Sorption (N₂ @ 77K) - BET Surface Area - Pore Volume TGA->Porosity Spectroscopy Photoluminescence (PL) - Emission/Excitation Spectra - Quantum Yield Porosity->Spectroscopy SEM Scanning Electron Microscopy (SEM) - Morphology - Crystal Size Spectroscopy->SEM

Caption: Standard workflow for MOF synthesis and characterization.

  • Powder X-Ray Diffraction (PXRD): The most critical analysis. A sharp, well-defined diffraction pattern confirms the crystalline nature of the material. Comparing the experimental pattern to a simulated one (if a single crystal structure is available) confirms phase purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the coordination of the carboxylate groups to the metal center. A shift in the C=O stretching frequency from the free ligand (typically ~1700 cm⁻¹) to asymmetric and symmetric stretches (~1610 and ~1400 cm⁻¹) is a clear indicator of successful MOF formation.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the framework. A typical TGA curve will show an initial weight loss corresponding to guest/solvent molecules, followed by a plateau, and finally a sharp drop at the decomposition temperature of the framework.

  • Gas Sorption Analysis (N₂ at 77 K): Measures the porosity of the activated MOF. The resulting isotherm is used to calculate the BET surface area, a key metric for applications in storage and catalysis.

  • Photoluminescence (PL) Spectroscopy: Essential for luminescent MOFs. It provides excitation and emission spectra, allowing for the determination of quantum yield and investigation of sensing mechanisms through quenching or enhancement studies.[7][9][10]

Applications in Research and Development

The unique structure of MOFs derived from this compound makes them prime candidates for several high-value applications.

A. Luminescent Sensing

The inherent fluorescence of the phenanthroline core, especially when sensitized in lanthanide MOFs, can be modulated by the presence of specific analytes.[10] This forms the basis for highly sensitive and selective chemical sensors.

Mechanism of Action: The porous MOF can selectively adsorb target analyte molecules. This interaction can either quench the MOF's luminescence (e.g., via electron transfer with nitroaromatics) or enhance it, providing a detectable signal. The uniform distribution of linker sites ensures a consistent and reproducible response.

Caption: Conceptual diagram of luminescence quenching for sensing.

B. Heterogeneous Catalysis

The phenanthroline moiety is a well-known ligand in homogeneous catalysis. Incorporating it into a solid-state MOF creates a recyclable, heterogeneous catalyst that avoids product contamination from catalyst leaching.[8]

Potential Catalytic Reactions:

  • C-H Activation/Amination: The Fe-MOF described in Protocol 2 could be explored for reactions where a homogeneous iron-phenanthroline complex is known to be active.[8]

  • Oxidation Reactions: By coordinating metals like Mn or Co, the MOF could catalyze various aerobic oxidation reactions.

  • Asymmetric Catalysis: If a chiral source is introduced during synthesis, the resulting homochiral MOF could be used for enantioselective catalysis, a significant goal in pharmaceutical development.[11]

References

1,10-Phenanthroline-4,7-dicarboxylic acid in dye-sensitized solar cells

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide: Leveraging 1,10-Phenanthroline-4,7-dicarboxylic acid for High-Efficiency Dye-Sensitized Solar Cells

Introduction: The Critical Role of Molecular Design in Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a compelling class of photovoltaic technology, offering the potential for low-cost, flexible, and transparent solar energy conversion.[1][2] The operational principle of a DSSC is analogous to artificial photosynthesis, wherein a sensitizing dye absorbs light, leading to the injection of an excited electron into the conduction band of a wide-bandgap semiconductor, typically mesoporous titanium dioxide (TiO₂).[3][4] This process initiates the flow of electric current. The dye is then regenerated by a redox mediator in an electrolyte solution, which is in turn regenerated at a counter electrode, completing the circuit.[3]

The sensitizer dye is the heart of the DSSC, governing light-harvesting efficiency, charge separation, and overall device performance.[1][5] Among the most successful classes of sensitizers are ruthenium(II) polypyridyl complexes.[5][6] The molecular architecture of these complexes, specifically the choice of ligands, is paramount. Ligands can be broadly categorized into anchoring ligands, which bind the complex to the TiO₂ surface, and ancillary ligands, which are used to modulate the dye's photophysical and electrochemical properties.[6]

1,10-Phenanthroline and its derivatives are highly effective ancillary and anchoring ligands.[6][7][8] The rigid, planar structure of the phenanthroline system offers robust coordination to the metal center and facilitates efficient metal-to-ligand charge transfer (MLCT), which is the primary light absorption mechanism. The focus of this guide, This compound , is particularly significant. The carboxylic acid groups at the 4 and 7 positions serve as powerful anchoring moieties, ensuring strong electronic coupling and adsorption onto the TiO₂ photoanode surface for efficient electron injection.[3][9][10] This guide provides detailed protocols for the synthesis of a representative sensitizer using this ligand, the fabrication of a complete DSSC device, and the characterization of its performance.

PART 1: Synthesis of a Ruthenium(II) Sensitizer with this compound

A prominent example of a highly efficient sensitizer utilizing this ligand is cis-bis(4,7-dicarboxy-1,10-phenanthroline)dithiocyanato ruthenium(II).[9][10] The following protocol outlines its synthesis, which involves the complexation of the phenanthroline ligand and thiocyanate groups to a ruthenium(III) precursor.

Protocol 1.1: Synthesis of cis-[Ru(dcphen)₂(NCS)₂]

Materials:

  • RuCl₃·3H₂O

  • This compound (H₂dcphen)

  • Ammonium thiocyanate (NH₄SCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized water

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate, rotary evaporator

Procedure:

  • Step 1: Ligand Chelation.

    • In a round-bottom flask, dissolve RuCl₃·3H₂O (1 mmol) and this compound (2.1 mmol, a slight excess) in 50 mL of anhydrous DMF.

    • Purge the solution with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen.

    • Heat the mixture to reflux at approximately 150°C for 4 hours under an inert atmosphere. The color of the solution should change, indicating the formation of the intermediate complex.

    • Scientist's Note: The use of a high-boiling point solvent like DMF is necessary to provide sufficient thermal energy for the ligand exchange reaction. Refluxing under an inert atmosphere prevents oxidation of the Ru(II) species that forms in situ.

  • Step 2: Thiocyanate Incorporation.

    • Cool the reaction mixture to about 80°C.

    • Add a large excess of ammonium thiocyanate (NH₄SCN) (e.g., 20 mmol) to the flask.

    • Increase the temperature and continue to reflux for another 4-6 hours. The solution will typically turn a deep red or purple color.

    • Scientist's Note: A large excess of the thiocyanate salt is used to drive the equilibrium towards the substitution of the remaining chloro ligands with thiocyanato (NCS⁻) groups.

  • Step 3: Purification and Isolation.

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of DMF to about 10 mL using a rotary evaporator.

    • Pour the concentrated solution into a beaker containing 200 mL of rapidly stirring, acidified deionized water (pH ~3, adjusted with dilute nitric acid). This will cause the crude product to precipitate.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water, followed by a small amount of cold ethanol or diethyl ether to remove any remaining impurities.

    • Dry the final product, a dark-colored powder, under vacuum.

PART 2: Fabrication and Assembly of the Dye-Sensitized Solar Cell

The following protocols detail the step-by-step fabrication of a DSSC device, from preparing the electrodes to final assembly.

Protocol 2.1: Photoanode Preparation
  • Substrate Cleaning: Begin with a transparent conducting oxide (TCO) glass substrate, such as fluorine-doped tin oxide (FTO).[3] Clean the substrate by sonicating sequentially in detergent, deionized water, and ethanol, each for 15 minutes.[3] Dry the substrate with a stream of nitrogen.

  • TiO₂ Paste Deposition: A mesoporous layer of TiO₂ is deposited on the conductive side of the FTO glass using the doctor-blade technique.[3][11]

    • Place two layers of adhesive tape on two parallel edges of the FTO glass to act as spacers.

    • Apply a small amount of commercial TiO₂ paste along one edge.

    • Spread the paste evenly across the substrate with a glass rod or razor blade, using the tape as a guide for thickness.

  • Sintering: The TiO₂-coated substrate is then sintered at high temperatures.[3] A typical program involves a gradual ramp-up in temperature to 450-500°C, holding for 30 minutes, and then allowing it to cool slowly to room temperature.[3][12]

    • Scientist's Note: Sintering is a critical step that removes organic binders from the paste, ensures strong adhesion to the FTO, and creates electrical contact between the TiO₂ nanoparticles, forming an efficient electron transport network.

  • TiCl₄ Treatment (Optional but Recommended): To improve cell performance by increasing the surface area and improving necking between particles, the sintered TiO₂ film can be treated with a 40 mM aqueous solution of TiCl₄ at 70°C for 30 minutes.[3][12] This is followed by rinsing with water and ethanol and another sintering step at 500°C for 30 minutes.[3][12]

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly A Clean FTO Glass B Deposit TiO₂ Paste (Doctor-Blade) A->B C Sinter TiO₂ Film (450-500°C) B->C D TiCl₄ Treatment (Optional) C->D E Final Sintering D->E F Immerse in Dye Solution (12-24h) E->F G Rinse & Dry F->G I Assemble Anode & Cathode with Spacer G->I H Prepare Counter Electrode (Pt/Carbon) H->I J Inject Electrolyte I->J K Seal Device J->K

Caption: Workflow for the fabrication of a dye-sensitized solar cell.

Protocol 2.2: Dye Sensitization
  • Prepare Dye Solution: Prepare a 0.3-0.5 mM solution of the synthesized Ru(II) complex in a suitable solvent, typically absolute ethanol or a mixture of acetonitrile and tert-butanol.[3]

  • Add Co-adsorbent (Optional): To prevent aggregation of dye molecules on the TiO₂ surface, a co-adsorbent such as chenodeoxycholic acid (CDCA) can be added to the dye solution (e.g., at a concentration of 10 mM).[13]

    • Scientist's Note: Dye aggregation can lead to inefficient electron injection and increased charge recombination. Co-adsorbents are colorless molecules that co-adsorb onto the TiO₂ surface, spatially separating the dye molecules and improving overall device performance.[13][14]

  • Soaking: Immerse the cooled TiO₂ photoanode in the dye solution for 12-24 hours at room temperature in a dark, sealed container.[3] The film will develop a deep color as the dye adsorbs.

  • Rinsing: After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules, and then dry it gently.[3]

Protocol 2.3: Counter Electrode and Final Assembly
  • Counter Electrode: Prepare a counter electrode by coating another piece of FTO glass with a catalytic material. This is typically a thin layer of platinum or a carbon-based material, which catalyzes the reduction of the electrolyte.[4][11]

  • Assembly: Place a thin polymer spacer (e.g., Surlyn®, ~25-50 µm thick) around the active area of the dye-sensitized photoanode. Place the counter electrode on top, with the conductive/catalytic side facing the TiO₂ film.

  • Sealing: Clamp the two electrodes together and heat them on a hot plate to melt the spacer, forming a seal. Leave one or two small, pre-drilled holes in the counter electrode for electrolyte filling.

  • Electrolyte Injection: Introduce the electrolyte solution (commonly a solution of an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile) into the cell through the filling holes via vacuum backfilling.

  • Final Sealing: Seal the filling holes with a small piece of Surlyn® and a coverslip to prevent electrolyte leakage and solvent evaporation.

PART 3: Device Characterization and Performance Metrics

After fabrication, the DSSC must be characterized to determine its efficiency and other key performance parameters.

Protocol 3.1: Photovoltaic Measurement
  • Current Density-Voltage (J-V) Testing: The primary characterization method is to measure the J-V curve of the cell under simulated sunlight.

    • Use a solar simulator calibrated to the standard AM 1.5 Global spectrum with an intensity of 100 mW/cm².[15]

    • Connect the solar cell to a source meter that sweeps the voltage across the cell while measuring the resulting current.[15][16]

  • Key Performance Parameters:

    • Open-Circuit Voltage (Voc): The maximum voltage the cell can produce, measured at zero current.

    • Short-Circuit Current Density (Jsc): The maximum current density the cell can produce, measured at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmax × Vmax) / (Jsc × Voc).

    • Power Conversion Efficiency (PCE or η): The overall efficiency of the cell, calculated as η (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the power of the incident light (100 mW/cm²).[15]

Data Presentation: Performance of Phenanthroline-based Dyes

The table below summarizes reported photovoltaic performance data for DSSCs sensitized with ruthenium complexes containing 1,10-phenanthroline-dicarboxylic acid and related ligands, demonstrating their effectiveness.

Sensitizer NameJsc (mA/cm²)Voc (V)FFPCE (η%)Reference
cis-[Ru(dcphen)₂(NCS)₂]12.50.740.716.6[10]
cis-[Ru(dcphen)₂(NCS)₂] (Initial Report)---6.1[9]
RuLF (Fluoro-substituted phenanthroline ancillary)---7.28[8]
N719 (Standard Benchmark)---7.50[8]

Note: Performance can vary significantly with fabrication conditions, TiO₂ film thickness, and electrolyte composition.

Energy_Level_Diagram cluster_scale FTO FTO Counter_Electrode Counter Electrode FTO->Counter_Electrode External Circuit TiO2_CB TiO₂ Conduction Band TiO2_CB->FTO 3. Electron Transport Electrolyte Redox Mediator (I⁻/I₃⁻) TiO2_CB->Electrolyte Recombination TiO2_VB TiO₂ Valence Band Dye_LUMO Dye LUMO Dye_LUMO->TiO2_CB 2. Electron Injection Dye_HOMO Dye HOMO Dye_HOMO->Dye_LUMO 1. Light Absorption (hν) Electrolyte->Dye_HOMO 4. Dye Regeneration Counter_Electrode->Electrolyte 5. Mediator Regeneration

Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.

Conclusion and Future Outlook

This compound stands out as a highly effective anchoring ligand for ruthenium-based sensitizers in dye-sensitized solar cells. Its rigid structure and dual carboxylic acid groups facilitate strong adsorption to the TiO₂ photoanode, promoting efficient electron injection from the dye's excited state into the semiconductor's conduction band. The protocols detailed in this guide provide a comprehensive framework for synthesizing such dyes, fabricating high-performance DSSC devices, and accurately characterizing their photovoltaic output. Further molecular engineering of ancillary ligands attached to the Ru(dcphen) core can lead to broader light absorption and suppressed charge recombination, paving the way for even higher power conversion efficiencies. The continued exploration of robust and efficient sensitizers based on the phenanthroline scaffold remains a promising avenue for advancing DSSC technology towards commercial viability.

References

Application Notes and Protocols for Fluorescence Studies of 1,10-Phenanthroline-4,7-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorophore for Sensing Applications

1,10-Phenanthroline and its derivatives represent a robust class of heterocyclic compounds widely employed in analytical chemistry due to their exceptional coordination properties with a variety of metal ions.[1] The rigid, planar structure of the phenanthroline core gives rise to intrinsic fluorescence, a property that can be finely tuned through chemical modification.[2] The introduction of carboxylic acid moieties at the 4 and 7 positions to create 1,10-Phenanthroline-4,7-dicarboxylic acid (PDAC) significantly enhances its utility as a fluorescent probe. These carboxyl groups not only improve aqueous solubility but also introduce pH-dependent fluorescence and additional coordination sites for metal ions, making PDAC a highly versatile tool for researchers in materials science, environmental monitoring, and drug development.[3]

This application note provides a comprehensive guide to the experimental setup for fluorescence studies using this compound. We will delve into the underlying principles of its fluorescence, offer detailed protocols for its application in sensing, and provide insights into data interpretation and troubleshooting.

Core Principles: Understanding the Fluorescence of this compound

The fluorescence of PDAC is governed by the electronic transitions within its extensive π-conjugated system.[1] Upon absorption of light at a specific wavelength (excitation), the molecule is promoted to an excited electronic state. It then relaxes back to the ground state, emitting a photon of lower energy (longer wavelength), a phenomenon known as fluorescence. The intensity and wavelength of this emitted light are highly sensitive to the molecule's microenvironment.

Several key factors can modulate the fluorescence of PDAC, making it a powerful sensing tool:

  • pH: The nitrogen atoms in the phenanthroline ring and the carboxylic acid groups can be protonated or deprotonated depending on the pH of the solution. These changes in protonation state alter the electronic distribution within the molecule, leading to shifts in the excitation and emission spectra and changes in fluorescence intensity.[4] For instance, protonation of the phenanthroline nitrogens at low pH can lead to a decrease in fluorescence.

  • Metal Ion Coordination: The two nitrogen atoms of the phenanthroline ring act as a bidentate chelating agent for various metal ions.[1] The carboxylic acid groups can also participate in coordination. This complex formation can either quench (decrease) or enhance the fluorescence of PDAC.

    • Fluorescence Quenching: This is a common mechanism where the metal ion provides a non-radiative pathway for the excited state to relax, thereby decreasing the fluorescence intensity. This "turn-off" sensing is often observed with transition metal ions like Fe(II) and Cu(II).[5]

    • Fluorescence Enhancement: In some cases, coordination with a metal ion can restrict intramolecular rotations or vibrations, leading to a more rigid structure that fluoresces more efficiently. This "turn-on" sensing is particularly useful for detecting certain metal ions.

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state and thus affect the emission wavelength and quantum yield.

Experimental Setup and Protocols

A standard fluorescence spectroscopy setup is required for these studies. This typically includes a light source (e.g., Xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., photomultiplier tube).[6]

Protocol 1: pH-Dependent Fluorescence Characterization of PDAC

This protocol outlines the steps to determine the fluorescence profile of PDAC across a range of pH values.

Materials:

  • This compound (PDAC)

  • High-purity water (e.g., Milli-Q)

  • Buffer solutions covering a wide pH range (e.g., citrate, phosphate, borate buffers)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Spectrofluorometer

  • pH meter

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of PDAC (e.g., 1 mM) in a suitable solvent. Due to the carboxylic acid groups, solubility may be limited in neutral water. A small amount of a co-solvent like DMSO or ethanol, or adjusting the pH to be slightly basic, can aid dissolution.

  • Working Solution Preparation: Prepare a series of working solutions (e.g., 10 µM) in different buffer solutions covering the desired pH range (e.g., pH 2 to 12).

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Based on the absorbance spectrum of PDAC, determine an appropriate excitation wavelength (a common starting point for phenanthroline derivatives is around 270-350 nm).

  • Data Acquisition:

    • Record the emission spectrum of each working solution across a suitable wavelength range (e.g., 300-600 nm).

    • Measure the fluorescence intensity at the emission maximum for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH. This will reveal the pH sensitivity of PDAC and can be used to determine its pKa values.

Protocol 2: "Turn-Off" Sensing of Metal Ions (e.g., Fe(II))

This protocol describes how to use the fluorescence quenching of PDAC to detect and quantify a metal ion like Fe(II).

Materials:

  • PDAC stock solution (as prepared in Protocol 1)

  • Stock solution of the metal ion of interest (e.g., 10 mM Fe(NH₄)₂(SO₄)₂·6H₂O in water)

  • Buffer solution at an optimal pH (determined from Protocol 1, for 1,10-phenanthroline a pH of around 7.0 is often used for Fe(II) sensing).

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Determine Optimal Excitation and Emission Wavelengths:

    • Prepare a solution of PDAC in the chosen buffer.

    • Record the excitation and emission spectra to determine the wavelengths of maximum excitation and emission. For 1,10-phenanthroline, excitation is around 266 nm and emission around 365 nm.

  • Titration Experiment:

    • To a cuvette containing a fixed concentration of PDAC in the buffer solution (e.g., 10 µM), add increasing concentrations of the metal ion stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate.

    • Record the fluorescence intensity at the predetermined emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity (or the ratio of initial to measured fluorescence, F₀/F) against the concentration of the metal ion. This is known as a Stern-Volmer plot and can be used to determine the quenching constant and the limit of detection.

Data Presentation and Interpretation

For clear and concise presentation of results, it is recommended to summarize quantitative data in tables.

Table 1: Key Spectroscopic and Experimental Parameters for PDAC Fluorescence Studies

ParameterRecommended Value/RangeRationale/Reference
Excitation Wavelength (λex)~270 - 350 nmBased on the absorbance spectrum of the phenanthroline core.
Emission Wavelength (λem)~350 - 500 nmDependent on solvent and pH.
pH Range for Sensing4.0 - 10.0Optimal range for many phenanthroline-based sensors to avoid protonation at low pH and precipitation at high pH.
SolventAqueous buffer, potentially with a co-solvent (e.g., DMSO, Ethanol)Carboxylic acid groups enhance aqueous solubility, but a co-solvent may be needed for higher concentrations.
Typical Analyte ConcentrationsMicromolar to NanomolarThe high sensitivity of fluorescence spectroscopy allows for the detection of low concentrations of analytes.

Visualizing the Experimental Workflow

A clear workflow diagram can aid in understanding the experimental process.

experimental_workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_pdac Prepare PDAC Stock Solution titration Titration of PDAC with Analyte prep_pdac->titration prep_buffer Prepare Buffer Solutions prep_buffer->titration prep_analyte Prepare Analyte Stock Solution prep_analyte->titration instrument_setup Spectrofluorometer Setup (λex, λem, Slits) instrument_setup->titration record_spectra Record Fluorescence Spectra titration->record_spectra plot_data Plot Fluorescence Intensity vs. [Analyte] record_spectra->plot_data determine_lod Determine Limit of Detection (LOD) plot_data->determine_lod

Caption: Experimental workflow for fluorescence-based sensing using PDAC.

Mechanism of Metal Ion Sensing

The interaction of PDAC with a metal ion can be visualized as a coordination complex formation leading to a change in fluorescence.

sensing_mechanism PDAC PDAC (Fluorescent) Complex PDAC-Metal Complex (Non-fluorescent) PDAC->Complex + Metal Ion Metal_Ion Metal Ion Complex->PDAC - Metal Ion (Reversible)

Caption: "Turn-off" fluorescence sensing mechanism of PDAC with a metal ion.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of PDAC.

    • Optimize the excitation and emission wavelengths.

    • Increase the slit widths (at the cost of spectral resolution).

    • Check the lamp intensity of the spectrofluorometer.

  • Precipitation in the Cuvette:

    • The concentration of PDAC or the metal ion may be too high.

    • The pH of the buffer may not be optimal for solubility.

    • Consider using a co-solvent.

  • Inconsistent Readings:

    • Ensure thorough mixing after each addition during titration.

    • Allow sufficient time for the reaction to reach equilibrium.

    • Check for and remove any air bubbles in the cuvette.

Conclusion

This compound is a highly promising and versatile fluorescent probe. Its sensitivity to pH and its ability to form complexes with metal ions make it a valuable tool for a wide range of applications in chemical and biological sensing. By following the protocols and considering the principles outlined in this application note, researchers can effectively utilize PDAC in their fluorescence-based studies.

References

Application Notes & Protocols: Synthesis of Luminescent Materials with 1,10-Phenanthroline-4,7-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1,10-Phenanthroline-4,7-dicarboxylic Acid

For researchers in materials science and drug development, the design of luminescent molecules is a cornerstone of innovation. 1,10-Phenanthroline (phen) is a renowned scaffold in coordination chemistry, prized for its rigid, planar structure and exceptional ability to chelate metal ions, forming stable and highly luminescent complexes.[1][2] This guide focuses on a particularly strategic derivative: This compound (pdc) .

The ingenuity of the 'pdc' ligand lies in its dual functionality. The phenanthroline core acts as a potent chelating "antenna," capable of absorbing ultraviolet light and efficiently transferring that energy to a coordinated metal center, which then emits light. This "antenna effect" is particularly effective for sensitizing the luminescence of lanthanide ions like Europium(III) and Terbium(III), which otherwise have very weak absorption.[3]

Simultaneously, the carboxylic acid groups at the 4 and 7 positions provide coordination sites for building extended structures. This unique feature allows 'pdc' to act not just as a chelating ligand for a single metal ion, but also as a "linker" or "strut" to construct multi-dimensional architectures such as Metal-Organic Frameworks (MOFs) and coordination polymers.[4][5] These materials offer enhanced stability, processability, and can exhibit unique photophysical properties arising from their ordered structures.

This document provides a comprehensive guide for the synthesis of the 'pdc' ligand and its subsequent use in creating luminescent coordination complexes and MOFs with lanthanide (Eu³⁺, Tb³⁺) and transition metal (Zn²⁺) ions.

Part 1: Synthesis of the Ligand: this compound (pdc)

The synthesis of 'pdc' is a critical first step. While several routes exist for phenanthroline carboxylation, a reliable method involves the oxidation of the more readily available 4,7-dimethyl-1,10-phenanthroline. The following protocol is adapted from established procedures for this type of transformation.

Causality Behind the Method:

Direct carboxylation of the phenanthroline ring is challenging. A more robust strategy is to install methyl groups at the desired positions (4 and 7), which can then be oxidized to carboxylic acids. Selenium dioxide (SeO₂) is a potent oxidizing agent for benzylic methyl groups. The reaction is performed in a dioxane/water mixture to manage the solubility of both the organic starting material and the inorganic oxidant.

Protocol 1: Oxidation of 4,7-Dimethyl-1,10-phenanthroline

Materials:

  • 4,7-Dimethyl-1,10-phenanthroline

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Deionized Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Celite or filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,7-dimethyl-1,10-phenanthroline (1 equivalent) and selenium dioxide (approx. 5 equivalents).

  • Solvent Addition: Add a solvent mixture of dioxane and water (e.g., 96:4 v/v). The volume should be sufficient to form a slurry.

  • Reflux: Heat the suspension to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of black elemental selenium. A typical reaction time is 2-4 hours.

  • Filtration: After cooling to room temperature, filter the hot suspension through a pad of Celite to remove the selenium precipitate. Wash the filter cake with additional hot dioxane.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude residue in dilute aqueous NaOH solution.

    • Filter the solution to remove any remaining insoluble impurities.

    • Acidify the clear filtrate slowly with concentrated HCl until a pH of ~2-3 is reached. The dicarboxylic acid product will precipitate out of solution.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts. Dry the product in a vacuum oven at 60-80°C.

Self-Validation:

  • The final product should be a white to off-white solid.

  • Confirm the structure using ¹H NMR spectroscopy. The characteristic signals for the methyl groups should be absent, and the aromatic proton signals will show a downfield shift due to the electron-withdrawing carboxylic acid groups.

  • Further confirmation can be obtained via FT-IR spectroscopy (presence of C=O and O-H stretches for the carboxylic acid) and mass spectrometry.

Part 2: Synthesis of Luminescent Materials

The bifunctional nature of 'pdc' allows for the creation of both discrete molecular complexes and extended coordination polymers or MOFs. The choice of metal ion dictates the luminescent properties.

The Role of the Metal Ion
  • Lanthanides (Eu³⁺, Tb³⁺): These ions are chosen for their sharp, line-like emission bands and long luminescence lifetimes. Eu³⁺ typically yields a brilliant red emission (~612 nm), while Tb³⁺ produces a characteristic green emission (~545 nm). The 'pdc' ligand absorbs UV energy and efficiently transfers it to the lanthanide ion, which is essential for achieving bright luminescence.

  • Zinc (Zn²⁺): As a d¹⁰ metal, the Zn²⁺ ion itself is not luminescent. However, its coordination to the 'pdc' ligand can rigidify the ligand's structure, reducing non-radiative decay pathways and leading to intense ligand-based blue fluorescence or phosphorescence. These materials are often used in sensing applications.[6][7]

Experimental Workflow: General Synthesis

The following diagram illustrates the general workflow for synthesizing luminescent materials using the 'pdc' ligand.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation & Purification pdc 1. Dissolve 'pdc' Ligand (e.g., in DMF/H₂O with base) mix 3. Combine Solutions (Stir at Room Temp) pdc->mix metal 2. Dissolve Metal Salt (e.g., EuCl₃, Tb(NO₃)₃, Zn(OAc)₂) metal->mix heat 4. Solvothermal Synthesis (Heat in sealed vessel, e.g., 80-150°C) mix->heat cool 5. Slow Cooling to RT (Promotes crystal growth) heat->cool wash 6. Filter & Wash Crystals (with DMF, Ethanol, Water) cool->wash dry 7. Dry Product (Vacuum Oven) wash->dry char Photoluminescence, PXRD, FT-IR, TGA dry->char Characterization

Caption: General workflow for solvothermal synthesis of luminescent materials.

Protocol 2: Exemplar Synthesis of a Red-Emissive Eu³⁺-pdc MOF

This protocol is based on established methods for creating lanthanide-carboxylate MOFs. The stoichiometry and conditions are chosen to facilitate the formation of an extended network.

Materials:

  • This compound ('pdc')

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

  • A weak base (e.g., triethylamine or NaOH solution) to deprotonate the carboxylic acids.

Procedure:

  • Ligand Solution: In a 20 mL glass vial, suspend 'pdc' (e.g., 0.1 mmol) in a mixture of DMF (6 mL) and water (2 mL). Add a stoichiometric amount of base (0.2 mmol) to fully deprotonate the ligand and aid dissolution. Stir until a clear solution is obtained.

  • Metal Solution: In a separate vial, dissolve EuCl₃·6H₂O (e.g., 0.1 mmol) in DMF (2 mL).

  • Reaction Mixture: Slowly add the metal solution to the ligand solution with stirring.

  • Solvothermal Reaction: Seal the vial tightly in a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at 120°C for 72 hours.

  • Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystalline product by filtration.

  • Washing: Wash the crystals sequentially with fresh DMF and then ethanol to remove unreacted starting materials.

  • Drying: Dry the product under vacuum at 80°C overnight.

Self-Validation:

  • The final product should be a crystalline powder.

  • Under UV light (e.g., 365 nm), the powder should exhibit a strong red luminescence, characteristic of Eu³⁺.

  • The formation of a crystalline framework can be confirmed by Powder X-ray Diffraction (PXRD), which should show sharp peaks distinct from the starting materials.

Protocol 3: Exemplar Synthesis of a Green-Emissive Tb³⁺-pdc MOF

The procedure is analogous to the Eu³⁺ synthesis, substituting the europium salt with a terbium salt.

Procedure:

  • Follow Protocol 2 exactly, but replace Europium(III) chloride hexahydrate with Terbium(III) nitrate pentahydrate (Tb(NO₃)₃·5H₂O).

Self-Validation:

  • Under UV light, the resulting crystalline powder should exhibit a bright green luminescence, characteristic of Tb³⁺.

Protocol 4: Exemplar Synthesis of a Blue-Fluorescent Zn²⁺-pdc Coordination Polymer

This protocol uses milder conditions, as the formation of a Zn²⁺ coordination polymer often does not require high-temperature solvothermal synthesis.

Procedure:

  • Ligand Solution: Prepare the deprotonated 'pdc' ligand solution as described in Protocol 2, Step 1.

  • Metal Solution: Dissolve Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) (0.1 mmol) in 4 mL of water.

  • Reaction Mixture: Layer the aqueous zinc solution slowly on top of the DMF ligand solution in a test tube.

  • Crystal Growth: Seal the test tube and allow it to stand undisturbed at room temperature. Crystals will typically form at the interface over several days.

  • Isolation and Drying: Decant the mother liquor, wash the crystals with a DMF/water mixture, and dry in air.

Self-Validation:

  • The product should be colorless crystals.

  • Under UV light, the crystals should exhibit a blue fluorescence.

Part 3: Characterization and Data

Proper characterization is essential to validate the synthesis and understand the material's properties.

Key Characterization Techniques:
  • Photoluminescence (PL) Spectroscopy: Measures the excitation and emission spectra, confirming the luminescent properties and color. Key parameters are the emission maxima (λ_em) and the excitation wavelength that produces the strongest emission.

  • Luminescence Lifetime (τ): Measures the decay time of the emission. Lanthanide complexes typically have long lifetimes (microseconds to milliseconds), while ligand-based fluorescence is much shorter (nanoseconds).

  • Photoluminescence Quantum Yield (PLQY): This critical parameter quantifies the efficiency of the light emission process (photons emitted / photons absorbed). High PLQY is desirable for applications in lighting and displays.

  • Powder X-ray Diffraction (PXRD): Confirms the crystallinity and phase purity of the synthesized MOF or coordination polymer.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the material and the loss of solvent molecules.

Illustrative Photophysical Data of Materials Based on 4,7-Substituted Phenanthroline Ligands

While specific data for 'pdc' complexes are not widely published, the following table provides representative data for luminescent materials made with structurally similar 4,7-substituted phenanthroline ligands. This serves as a benchmark for the expected performance. The electron-withdrawing nature of the carboxylic acid groups in 'pdc' is expected to modulate the ligand's energy levels, potentially shifting the excitation and emission wavelengths compared to these examples.

LigandMetal IonMaterial TypeEmission Max (nm)Quantum Yield (QY)Reference
4,7-Dimethyl-1,10-phenanthrolineTb³⁺MOF~54518.4%[8]
4,7-Diamino-phen-dicarboxamideEu³⁺Coordination Complex~6159.6%[9]
1,10-PhenanthrolineZn²⁺MOF~380Not Reported[6]
4,7-Diphenyl-1,10-phenanthrolineRu²⁺Coordination ComplexNot Reported40.3%Not found

Part 4: Applications and Future Prospects

The unique properties of materials derived from this compound open doors to numerous advanced applications.

Logical Pathway for Application Development

G cluster_0 Core Material Properties cluster_1 Potential Applications prop1 Strong Luminescence & High Quantum Yield app1 Bio-imaging & Sensing prop1->app1 High signal-to-noise app3 OLEDs & Lighting prop1->app3 Efficient light emission prop2 Porous MOF Structure app2 Drug Delivery prop2->app2 High drug loading capacity app4 Photocatalysis prop2->app4 Substrate accessibility prop3 Chelating Sites & Carboxylate Groups prop3->app1 Specific binding of analytes prop3->app2 Attachment of drug molecules

Caption: Relationship between material properties and applications.

  • Sensing and Bio-imaging: The intense luminescence can be quenched or enhanced by the presence of specific analytes (metal ions, small molecules), making these materials excellent candidates for chemical sensors. The carboxylate groups can also be functionalized to target specific biological entities for imaging applications.

  • Drug Development and Delivery: The porous nature of MOFs allows for the encapsulation of drug molecules. The phenanthroline core itself has known biological activity, suggesting the possibility of creating frameworks that are both the carrier and an active therapeutic agent.

  • Light-Emitting Devices (OLEDs): Highly efficient and color-pure emitters are the foundation of OLED technology. Lanthanide complexes with 'pdc' could serve as red or green phosphorescent dopants in the emissive layer of an OLED device.

References

Application Notes & Protocols: Photocatalytic Activity of 1,10-Phenanthroline-4,7-dicarboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the quest for sustainable chemical transformations, the field of photocatalysis has emerged as a cornerstone technology, offering pathways to harness light energy for driving challenging reactions. At the heart of this endeavor lies the molecular design of the photocatalyst. This guide focuses on a particularly promising class of compounds: metal complexes of 1,10-phenanthroline-4,7-dicarboxylic acid (pdca).

The 1,10-phenanthroline scaffold is a classic bidentate ligand, renowned for forming stable, redox-active complexes with a variety of transition metals, most notably Ruthenium(II).[1][2] These complexes exhibit strong Metal-to-Ligand Charge Transfer (MLCT) bands in the visible spectrum, a critical prerequisite for a solar-driven photocatalyst. The strategic placement of dicarboxylic acid moieties at the 4 and 7 positions serves a dual purpose: it allows for the fine-tuning of the complex's electronic properties (redox potentials and emission energies) and provides robust anchoring groups for immobilization onto semiconductor surfaces or for enhancing solubility in aqueous media.[3][4][5]

This document is not a mere recitation of steps. It is a distillation of established principles in coordination chemistry and photophysics, designed to provide you, the researcher, with the foundational knowledge and practical methodologies to synthesize, characterize, and effectively deploy these powerful photocatalytic agents. We will delve into the causality behind our protocols, ensuring that you understand not just how to perform an experiment, but why each step is critical for achieving reproducible and meaningful results.

Section 1: Synthesis and Characterization of a Representative Photocatalyst: [Ru(bpy)₂(pdca)]Cl₂

The workhorse of polypyridyl photocatalysis is often a Ruthenium(II) center, which offers a near-perfect balance of photostability, suitable excited-state lifetimes, and tunable redox properties.[3] Here, we detail the synthesis of a representative complex, bis(2,2'-bipyridine)(this compound)ruthenium(II) chloride, hereafter denoted as [Ru(bpy)₂(pdca)]Cl₂.

Rationale for Synthesis Strategy

The synthesis follows a stepwise ligand substitution pathway. The precursor, cis-Ru(bpy)₂Cl₂, is first synthesized and isolated. This intermediate is then reacted with the this compound ligand. This stepwise approach is crucial for ensuring the formation of the desired heteroleptic complex, preventing a statistical mixture of [Ru(bpy)₃]²⁺, [Ru(pdca)₃]²⁺, and the desired product. The choice of a high-boiling point solvent like ethanol/water is to provide sufficient thermal energy to overcome the activation barrier for ligand substitution.

Synthesis Workflow Diagram

cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Final Complex Synthesis A1 RuCl₃·xH₂O + 2 eq. bpy A2 Reflux in DMF (N₂ atmosphere) A1->A2 A3 Precipitate with Acetone A2->A3 A4 Isolate cis-Ru(bpy)₂Cl₂ A3->A4 B1 cis-Ru(bpy)₂Cl₂ + 1 eq. pdca A4->B1 Use as starting material B2 Reflux in Ethanol/H₂O (Light protection) B1->B2 B3 Cool and Precipitate B2->B3 B4 Isolate [Ru(bpy)₂(pdca)]Cl₂ B3->B4

Caption: Workflow for the two-part synthesis of the target photocatalyst.

Detailed Synthesis Protocol: [Ru(bpy)₂(pdca)]Cl₂

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • 2,2'-bipyridine (bpy)

  • This compound (pdca) (CAS 31301-31-2)[6]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • Deionized water

  • Acetone, ACS grade

  • Argon or Nitrogen gas supply

Protocol:

  • Synthesis of cis-[Ru(bpy)₂Cl₂] Precursor:

    • In a round-bottom flask equipped with a reflux condenser, combine RuCl₃·xH₂O (1 mmol) and 2,2'-bipyridine (2 mmol).

    • Add 15 mL of anhydrous DMF. The solution will be dark.

    • De-gas the solution by bubbling with N₂ or Ar for 15 minutes.

    • Heat the mixture to reflux under an inert atmosphere for 4 hours. The color should change to a deep reddish-purple.

    • Cool the reaction to room temperature. Pour the solution into 100 mL of rapidly stirring acetone.

    • A dark crystalline solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 20 mL) and then diethyl ether (2 x 20 mL).

    • Dry the product, cis-[Ru(bpy)₂Cl₂], under vacuum.

  • Synthesis of [Ru(bpy)₂(pdca)]Cl₂:

    • In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂] (0.5 mmol) and this compound (0.5 mmol) in a mixture of 20 mL ethanol and 5 mL water.

    • Wrap the flask in aluminum foil to protect it from light, as the product is photosensitive.

    • Reflux the mixture for 6-8 hours. The suspension should gradually become a homogeneous deep red-orange solution.

    • Cool the solution to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly add 50 mL of acetone to the concentrated solution to precipitate the product.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the orange-red solid by vacuum filtration, wash with a small amount of cold ethanol and then acetone.

    • Dry the final product, [Ru(bpy)₂(pdca)]Cl₂, under vacuum. Store in the dark.

Essential Characterization

A full characterization is non-negotiable for confirming the identity and purity of the photocatalyst. The data obtained here are also crucial for understanding its photocatalytic potential.

Technique Purpose Expected Result / Insight
¹H NMR Structural verification and purity assessment.Confirms the coordination of both bpy and pdca ligands by observing characteristic aromatic proton signals and their integration ratios.
UV-Visible Spectroscopy Determine light absorption properties.Shows intense π-π* transitions in the UV region and the critical MLCT absorption band in the visible region (typically 450-500 nm for Ru(II) polypyridyls). The molar extinction coefficient (ε) is vital for quantum yield calculations.
Photoluminescence Spectroscopy Probe the excited state properties.Reveals the emission maximum (typically ~600-650 nm) and the excited-state lifetime (τ). A longer lifetime is generally desirable for photocatalysis.
Cyclic Voltammetry (CV) Determine ground and excited-state redox potentials.Provides the oxidation (Ru²⁺/³⁺) and reduction (ligand-based) potentials. These values are essential for predicting the thermodynamic feasibility of photocatalytic reactions.
Mass Spectrometry (ESI-MS) Confirm molecular weight and isotopic pattern.Provides the mass-to-charge ratio (m/z) of the complex cation, confirming its molecular formula.

Section 2: Protocols for Evaluating Photocatalytic Activity

The efficacy of a photocatalyst is not an intrinsic property but is defined by its performance in a specific chemical reaction. We present three standardized protocols for common applications: hydrogen evolution, CO₂ reduction, and organic pollutant degradation.

General Experimental Setup

A standardized photoreactor is key for reproducibility. A typical setup includes:

  • Reaction Vessel: A sealed quartz or borosilicate glass vessel with a flat window for light entry.

  • Light Source: A calibrated light source, such as a Xenon lamp with appropriate cutoff filters (e.g., λ > 420 nm to simulate solar light and avoid UV degradation) or a high-power LED of a specific wavelength (e.g., 450 nm) for quantum yield measurements.

  • Gas-Tight System: For H₂ evolution and CO₂ reduction, the system must be connected to a gas chromatograph (GC) for product analysis. This requires gas-tight septa and tubing.

  • Stirring and Temperature Control: A magnetic stirrer and a water jacket or fan to maintain a constant temperature (typically 25 °C).

cluster_0 System Control setup Light Source (LED/Xenon Lamp) Filter Quartz Window Sealed Reaction Vessel Photocatalyst (PS) Sacrificial Agent (SA) Substrate (e.g., H₂O, CO₂) Solvent Magnetic Stirrer Gas Out to GC GC Gas Chromatograph setup:f9->GC Product Analysis Temp Temperature Controller Temp->setup:f3 Maintain T

Caption: Schematic of a typical photocatalysis experimental setup.

Protocol 1: Photocatalytic Hydrogen Evolution

This protocol evaluates the ability of the complex to reduce protons to H₂. It requires a photosensitizer (the Ru complex), a catalytic center (often a co-catalyst like platinum), and a sacrificial electron donor.[7]

Materials:

  • [Ru(bpy)₂(pdca)]Cl₂

  • Ascorbic acid (sacrificial electron donor)

  • Chloroplatinic acid (H₂PtCl₆) solution (for in situ photodeposition of Pt co-catalyst)

  • Solvent: Acetonitrile/Water mixture (e.g., 1:1 v/v) with a pH buffer (e.g., acetate buffer, pH 4.5)

Procedure:

  • Add the solvent mixture (e.g., 4 mL), photocatalyst (e.g., 0.1 mM), and ascorbic acid (e.g., 0.1 M) to the reaction vessel.

  • Add the required volume of H₂PtCl₆ solution to achieve the desired wt% of Pt co-catalyst (e.g., 3 wt% relative to the photocatalyst).

  • Seal the vessel and de-gas thoroughly with Argon for at least 30 minutes to remove all oxygen, which is an efficient quencher of the excited state.

  • Place the vessel in the photoreactor setup and begin stirring.

  • Turn on the light source. At regular intervals (e.g., every 30 minutes), take a 100 µL headspace sample using a gas-tight syringe and inject it into a GC equipped with a TCD detector and a molecular sieve column to quantify H₂.

  • Self-Validation: Run three control experiments in parallel: one without the photocatalyst, one without the light source, and one without the sacrificial donor. No significant H₂ evolution should be observed in any of these controls.

Protocol 2: Photocatalytic CO₂ Reduction

This process typically reduces CO₂ to carbon monoxide (CO). The setup is similar to H₂ evolution but requires a CO₂-saturated environment. Rhenium-phenanthroline complexes are benchmarks for this reaction, but Ru-based systems can also be evaluated.[8][9]

Materials:

  • [Ru(bpy)₂(pdca)]Cl₂

  • Triethylamine (TEA) or 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) as the sacrificial electron donor.

  • Solvent: Anhydrous acetonitrile or DMF.

  • High-purity CO₂ gas (99.995%).

Procedure:

  • Add the solvent (e.g., 3 mL), photocatalyst (e.g., 0.5 mM), and sacrificial donor (e.g., TEA, 0.5 M) to the reaction vessel.

  • Seal the vessel and purge with CO₂ gas for 30 minutes to ensure the solution is saturated.

  • Irradiate the solution while stirring.

  • Periodically, analyze the headspace gas composition using a GC equipped with a TCD (for H₂) and an FID with a methanizer (for CO and CH₄).

  • Quantify the CO produced against a calibration curve. The turnover number (TON) is a key metric, calculated as (moles of CO produced) / (moles of photocatalyst).

  • Self-Validation: A crucial control is to run the experiment under an Argon atmosphere instead of CO₂. Only trace amounts of CO, if any, should be detected, confirming CO₂ as the carbon source. An isotopic labeling experiment using ¹³CO₂ and analyzing the products with GC-MS provides definitive proof.

Protocol 3: Organic Pollutant Degradation

The oxidative power of the photocatalyst can be tested by monitoring the degradation of a model pollutant, such as an organic dye.[10][11]

Materials:

  • [Ru(bpy)₂(pdca)]Cl₂

  • Model pollutant: Methylene Blue (MB) or Rhodamine B (RhB).

  • Solvent: Air-equilibrated deionized water.

Procedure:

  • Prepare a stock solution of the pollutant (e.g., 10 µM MB in water).

  • Add the photocatalyst to the solution in a beaker or photoreactor vessel (e.g., 1 mg catalyst in 50 mL solution).

  • Stir the suspension in the dark for 60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the dye. Take a baseline sample (t=0).

  • Turn on the light source to initiate the photocatalytic reaction.

  • At set time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 1 mL) of the suspension.

  • Immediately centrifuge or filter the aliquot to remove the catalyst particles.

  • Measure the absorbance of the supernatant at the λₘₐₓ of the dye (e.g., ~664 nm for MB) using a UV-Vis spectrophotometer.

  • The degradation efficiency is calculated as (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration and C is the concentration at time t. The data is often fitted to a pseudo-first-order kinetic model: ln(C₀/C) = k_app * t, where k_app is the apparent rate constant.

  • Self-Validation: Run a photolysis control (dye solution under illumination without catalyst) and an adsorption control (dye solution with catalyst in the dark). Negligible degradation should occur in both cases.

Section 3: Data Interpretation and Advanced Metrics

Performance Metrics

To compare catalysts authoritatively, standardized metrics are essential.

Metric Application Definition & Calculation Significance
Turnover Number (TON) H₂ Evolution, CO₂ ReductionMoles of Product / Moles of CatalystMeasures the total catalytic output before deactivation.
Turnover Frequency (TOF) H₂ Evolution, CO₂ ReductionTON / time (typically initial linear rate)Measures the intrinsic speed of the catalyst per site per unit time.
Apparent Rate Constant (k_app) Pollutant DegradationSlope from the plot of ln(C₀/C) vs. time.Provides a quantitative measure of degradation speed under specific conditions.
Apparent Quantum Yield (AQY) All(Moles of product × # electrons per mole) / Moles of incident photonsMeasures the efficiency of photon utilization for a given wavelength. Crucial for comparing catalysts measured with different light sources.[6][12]

Calculating Apparent Quantum Yield (AQY): The AQY is the most rigorous metric for comparing photocatalytic efficiency.[13] AQY (%) = [ (Number of reacted electrons) / (Number of incident photons) ] × 100

For H₂ evolution: AQY (%) = [ (2 × Moles of H₂ produced) / (Moles of incident photons) ] × 100

The number of incident photons must be measured for the specific reactor geometry and wavelength using a calibrated photodiode or chemical actinometry.

Catalyst Stability

A practical photocatalyst must be stable.[8] Stability is assessed through:

  • Recycling Experiments: After a catalytic run, the complex is recovered (e.g., by precipitation or, if immobilized, by filtration) and reused in a subsequent run. A minimal loss of activity over 4-5 cycles indicates good stability.[5]

  • Spectroscopic Analysis: Compare the UV-Vis absorption and ¹H NMR spectra of the catalyst before the first run and after the final run. Significant changes may indicate ligand degradation or decomposition.[3]

References

Troubleshooting & Optimization

Technical Support Center: 1,10-Phenanthroline-4,7-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,10-Phenanthroline-4,7-dicarboxylic acid (CAS: 31301-31-2). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this versatile compound. As application scientists, we combine established chemical principles with practical, field-tested experience to help you overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter while trying to dissolve this compound.

Q1: My this compound won't dissolve in water or common alcohols. What is the recommended approach for preparing aqueous solutions?

This is the most common challenge researchers face with this compound. The poor solubility in neutral water is due to the molecule's structure: a large, rigid, and planar phenanthroline core combined with two carboxylic acid groups that form strong intermolecular hydrogen bonds in the solid state. These forces hold the molecules tightly in a crystal lattice, making it difficult for water to solvate them.

The key to dissolving this compound in an aqueous medium is to leverage the acidic nature of its carboxylic acid groups. By increasing the pH of the solution with a base, you can deprotonate these groups. This transforms the neutral, insoluble molecule into a charged dicarboxylate salt, which is significantly more soluble in water.

Protocol: pH-Mediated Dissolution in Aqueous Buffers
  • Preparation : Weigh the desired amount of this compound powder and place it in a suitable beaker or flask.

  • Suspension : Add the desired volume of deionized water or your target buffer (at a neutral or acidic pH). The compound will not dissolve at this stage and will form a suspension. Stir the mixture to ensure it is homogenous.

  • Basification : While stirring continuously, add a suitable base dropwise. Common choices include 1 M NaOH, 1 M KOH, or an organic base like triethylamine (TEA) if your application is sensitive to inorganic ions.

  • Monitoring : Monitor the pH of the solution as you add the base. You will observe the solid beginning to dissolve as the pH increases. The required pH for complete dissolution will typically be in the basic range (pH > 8), though this can vary depending on the desired final concentration.

  • Completion : Continue adding the base until all the solid material has visibly dissolved, resulting in a clear solution.

  • Final pH Adjustment : Once dissolved, you can carefully adjust the pH back down if required by your experiment, but be aware that the compound may precipitate if the pH becomes too low. It is crucial to determine the pH at which your desired concentration remains stable.

The underlying chemical principle involves shifting the equilibrium from the insoluble protonated form to the soluble deprotonated form.[1][2][3]

Dissolution_Workflow start Start: Need to Dissolve Phen-(COOH)₂ solvent_type Aqueous or Organic Application? start->solvent_type aqueous Aqueous solvent_type->aqueous Aqueous organic Organic solvent_type->organic Organic ph_protocol Use pH-Mediated Dissolution Protocol aqueous->ph_protocol try_dmso Try DMSO or DMF organic->try_dmso success Success: Clear Solution ph_protocol->success fail Consider Co-solvent System (e.g., DMSO/Water) or Consult further ph_protocol->fail check_solubility Is it fully dissolved? try_dmso->check_solubility heat_sonicate Apply Gentle Heat or Sonication check_solubility->heat_sonicate No check_solubility->success Yes heat_sonicate->check_solubility heat_sonicate->fail Still not dissolved

References

Technical Support Center: Optimizing Reaction Conditions for 1,10-Phenanthroline-4,7-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 1,10-Phenanthroline-4,7-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile ligand in their work. As a key building block in the synthesis of metal-organic frameworks (MOFs), photosensitizers, and novel therapeutics, mastering its synthesis is crucial for experimental success.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and the collective experience of our application scientists.

The core 1,10-phenanthroline structure is a robust, bidentate chelating ligand, widely used in coordination chemistry.[3][4][5] The addition of carboxylic acid groups at the 4 and 7 positions introduces critical functionality for further reactions like amide bond formation or for serving as anionic coordinating sites in complex structures.[6] However, the synthesis and purification of this molecule are not without challenges, primarily related to solubility and achieving high purity. This guide will help you navigate these complexities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and handling of this compound.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a frequent issue, often stemming from incomplete reaction, side product formation, or loss of product during workup and purification. Let's break down the common causes based on a typical synthetic route: the oxidation of 4,7-dimethyl-1,10-phenanthroline.

Causality Analysis:

  • Incomplete Oxidation: The oxidation of the methyl groups to carboxylic acids is a demanding transformation. Insufficient oxidant, non-optimal temperature, or short reaction times can lead to the formation of mono-acid or dialdehyde intermediates.[7]

  • Oxidant Reactivity: Strong oxidants like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) are often used. The reactivity of these agents is highly dependent on reaction conditions such as pH and temperature. For instance, SeO₂ oxidation often requires reflux in a solvent mixture like aqueous dioxane for an extended period.[7]

  • Product Loss During Workup: The product's solubility is highly pH-dependent. It is soluble in basic aqueous solutions (as the dicarboxylate salt) but precipitates in acidic conditions. If the pH is not carefully controlled during acidification, the product may not fully precipitate, or it may co-precipitate with impurities.

  • Substrate Purity: The purity of the starting material, 4,7-dimethyl-1,10-phenanthroline, is critical. Impurities can interfere with the oxidant or lead to side reactions, consuming reagents and complicating purification.

Troubleshooting Workflow:

G start Low Yield Observed check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity check_purity->start Impure; Purify & Repeat optimize_oxidation Optimize Oxidation Conditions check_purity->optimize_oxidation Purity Confirmed sub_oxidation Increase Oxidant Equivalents Extend Reaction Time Increase Temperature Test Alternative Oxidant (e.g., KMnO₄) optimize_oxidation->sub_oxidation optimize_workup Optimize Workup & Isolation sub_workup Cool solution before acidification Acidify slowly to pH 2-3 Ensure complete precipitation Wash precipitate thoroughly optimize_workup->sub_workup final_product Improved Yield sub_oxidation->optimize_workup Monitor by TLC/LC-MS for completion sub_workup->final_product

Caption: Workflow for troubleshooting low reaction yield.

Recommended Actions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Check for the disappearance of the starting material and the formation of intermediates (like the dialdehyde) and the final product.

  • Optimize Oxidant Stoichiometry: Gradually increase the equivalents of the oxidant (e.g., from 4 to 6 equivalents of KMnO₄). Be cautious, as excessive oxidant can lead to degradation of the phenanthroline core.

  • Temperature and Time: For SeO₂ oxidations, ensure you are at a vigorous reflux for at least 3-10 hours.[7] For KMnO₄, a common approach is to heat the reaction mixture (e.g., in aqueous pyridine) for several hours.

  • Controlled Precipitation: After the reaction is complete, filter off any insoluble inorganic salts (like MnO₂ if using KMnO₄). Cool the filtrate in an ice bath before slowly adding acid (e.g., 1M HCl) to precipitate the product. Aim for a final pH of 2-3 for maximum precipitation.

Question 2: The product is very difficult to dissolve for reaction or analysis. What solvents should I use?

Answer: The poor solubility of this compound in common organic solvents and neutral water is a significant challenge. This is due to the rigid, planar aromatic structure combined with the two polar carboxylic acid groups, which can form strong intermolecular hydrogen bonds.

Solubility Profile:

Solvent ClassSolubilityExplanation & Recommended Solvents
Aqueous (Basic) HighIn the presence of a base (e.g., NaOH, K₂CO₃, NH₄OH), the carboxylic acids are deprotonated to form the highly soluble dicarboxylate salt. This is the preferred method for aqueous reactions.
Aqueous (Acidic/Neutral) Very LowThe neutral, protonated form is poorly soluble in water.
Polar Aprotic Moderate to HighSolvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can dissolve the compound, especially with gentle heating. These are excellent choices for subsequent organic reactions.
Alcohols LowSparingly soluble in methanol or ethanol, though solubility may increase slightly upon heating.[8]
Non-polar / Halogenated Very LowEssentially insoluble in solvents like hexane, toluene, diethyl ether, and dichloromethane.[9]

Practical Recommendations:

  • For Subsequent Reactions: If you are performing a reaction at the carboxyl groups (e.g., esterification or amidation), dissolving the compound in dry DMSO or DMF is the most effective approach.

  • For Purification (Recrystallization): A mixed solvent system can be effective. For example, dissolving the crude product in a minimal amount of hot DMSO and then adding a co-solvent like water or ethanol until turbidity is observed, followed by slow cooling, can yield high-purity crystals.

  • For NMR Analysis: Deuterated DMSO (DMSO-d₆) is the solvent of choice for obtaining a clear NMR spectrum.

Question 3: My final product is off-color (yellow or brown) and shows impurities in the NMR spectrum. How can I purify it effectively?

Answer: Off-color products typically indicate the presence of residual inorganic reagents (e.g., manganese or selenium species) or organic side products from incomplete oxidation or degradation. A multi-step purification strategy is often necessary.

Purification Strategy:

  • Acid-Base Wash: This is the most critical step and leverages the compound's pH-dependent solubility.

    • Dissolve the crude product in a dilute basic solution (e.g., 0.5 M NaOH) until fully dissolved. The desired product will form the soluble sodium salt.

    • Many organic, non-acidic impurities will remain insoluble. Filter the solution to remove them.

    • If the color is due to metal contaminants, you can add a small amount of a chelating agent like EDTA to the basic solution, which can help sequester them.

    • Slowly re-precipitate the product by adding acid (HCl or H₂SO₄) to the clear filtrate until the pH is ~2-3.[10]

    • Filter the purified, white precipitate and wash it thoroughly with deionized water to remove salts, followed by a wash with a small amount of cold ethanol or acetone to aid in drying.

  • Recrystallization: If acid-base washing is insufficient, recrystallization is the next step.

    • Dissolve the product in a minimum amount of hot DMSO or DMF.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then in a refrigerator, to promote the formation of well-defined crystals.

    • If crystallization is slow, you can add an anti-solvent (like water) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Soxhlet Extraction: For removing stubborn, less polar impurities, a Soxhlet extraction with a solvent like methanol can be effective on the solid product.[8]

G start Crude, Impure Product dissolve_base Dissolve in dilute NaOH(aq) start->dissolve_base filter_insoluble Filter to remove non-acidic impurities dissolve_base->filter_insoluble reprecipitate Acidify filtrate to pH 2-3 to precipitate pure acid filter_insoluble->reprecipitate wash_dry Wash with DI Water & Ethanol, then dry reprecipitate->wash_dry analyze Analyze Purity (NMR, LC-MS) wash_dry->analyze recrystallize Recrystallize from DMSO/Water analyze->recrystallize Purity <98% pure_product Pure Product analyze->pure_product Purity >98% recrystallize->wash_dry

Caption: A robust purification workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound? This compound is a highly versatile building block. Its primary applications are in materials science as a linker for creating functional metal-organic frameworks (MOFs) and in coordination chemistry to form stable complexes with various metal ions.[1][2] These complexes are studied for their use in catalysis, as photosensitizers in solar cells, and as luminescent probes.[11][12] The carboxylic acid groups also allow for its incorporation into larger biological molecules for applications in drug development.[1]

Q2: What is a reliable starting material for a lab-scale synthesis? The most common and commercially available precursor is 4,7-dimethyl-1,10-phenanthroline. This compound can be oxidized to the desired dicarboxylic acid. Another route involves the hydrolysis of 4,7-dicyano-1,10-phenanthroline or the corresponding diester, though these starting materials may be less accessible.[8][13]

Q3: How should I properly characterize the final product? A combination of analytical techniques is recommended for unambiguous characterization:

  • ¹H NMR: In DMSO-d₆, you should see characteristic signals for the aromatic protons on the phenanthroline core and a broad singlet for the carboxylic acid protons. The symmetry of the molecule should be reflected in the spectrum.

  • ¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbons of the acid groups around 165-170 ppm.

  • Mass Spectrometry (MS): ESI-MS (in negative mode) should show a clear [M-H]⁻ or [M-2H]²⁻ peak corresponding to the molecular weight of the compound (268.22 g/mol ).[14]

  • FTIR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

Q4: What are the key safety precautions for this synthesis?

  • Handling Oxidants: Strong oxidants like KMnO₄ and SeO₂ are toxic and powerful oxidizing agents. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle them in a chemical fume hood. Selenium compounds are particularly toxic and require careful handling and disposal.

  • Corrosive Reagents: The synthesis involves strong acids and bases. Handle with care to avoid chemical burns.

  • General Precautions: 1,10-phenanthroline and its derivatives should be handled with care, as they can be toxic.[3] Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Detailed Experimental Protocols

Protocol 1: Synthesis via Oxidation of 4,7-Dimethyl-1,10-phenanthroline

This protocol is an example and should be adapted and optimized based on your specific laboratory conditions and scale.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,7-dimethyl-1,10-phenanthroline (1.0 eq).

  • Reaction: Add a 50:50 mixture of pyridine and water. Begin stirring to dissolve the starting material.

  • Oxidation: In a separate beaker, dissolve potassium permanganate (KMnO₄, 5.0 eq) in water. Add the KMnO₄ solution portion-wise to the reaction flask over 1 hour. The reaction is exothermic; maintain the temperature below 50°C during the addition.

  • Heating: Once the addition is complete, heat the mixture to reflux (approx. 95-100°C) for 4-6 hours. Monitor the reaction by TLC (eluent: 10% MeOH in DCM with 1% acetic acid).

  • Quenching & Workup: Cool the reaction to room temperature. Add ethanol to quench any excess KMnO₄. The brown precipitate of MnO₂ will form.

  • Filtration: Filter the mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with hot water.

  • Isolation: Combine the filtrates and reduce the volume under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Collection: Collect the resulting white precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water, followed by a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60°C overnight.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Suspend the crude, dry product in deionized water.

  • Basification: Slowly add 1 M NaOH solution while stirring until the solid completely dissolves and the solution is clear (pH should be > 10).

  • Filtration: Filter the solution to remove any base-insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add 3 M HCl dropwise with vigorous stirring. A white precipitate will form. Continue adding acid until the pH of the solution is between 2 and 3.

  • Aging: Continue stirring the cold suspension for 30 minutes to ensure complete precipitation.

  • Collection & Washing: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). Finally, wash with a small portion of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven.

References

stability issues of 1,10-Phenanthroline-4,7-dicarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,10-Phenanthroline-4,7-dicarboxylic Acid

A Guide from the Office of the Senior Application Scientist

Welcome to the technical support center for this compound (PDCA). As a critical bifunctional ligand in coordination chemistry, materials science, and drug development, the successful use of PDCA hinges on understanding its behavior in solution. This guide is designed for researchers, scientists, and development professionals to navigate the common challenges associated with the compound's solubility and stability. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of PDCA.

Q1: What is the recommended solvent for dissolving this compound?

A: The solubility of PDCA is dictated by its two carboxylic acid groups and its rigid, aromatic phenanthroline core.

  • Aqueous Solvents: PDCA has very poor solubility in neutral or acidic water. To dissolve it in an aqueous medium, you must deprotonate the carboxylic acid groups to form the much more polar and soluble dicarboxylate salt. This is achieved by preparing the solution in a basic environment (pH > 8). Common choices include dilute sodium hydroxide (NaOH), potassium hydroxide (KOH), or basic buffers such as phosphate or borate buffers. The formation of the ionic species is what allows it to dissolve in a polar solvent like water.

  • Organic Solvents: For non-aqueous applications, polar aprotic solvents are the most effective. High-purity, anhydrous Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents. Solubility in alcohols (methanol, ethanol) and other common lab solvents like acetone or acetonitrile is generally low.

Q2: How should I store the solid compound and its solutions?

A: Proper storage is crucial to maintain the integrity of PDCA.

  • Solid Form: Store solid PDCA in a tightly sealed container in a cool, dry, and dark environment.[1][2] A desiccator at room temperature is ideal. The compound can be sensitive to moisture and light over long periods.[3]

  • Solutions: Solutions are significantly more susceptible to degradation. They should be stored refrigerated at 2-8°C in amber glass vials or tubes wrapped in aluminum foil to protect them from light. For long-term storage (>1 week), it is advisable to purge the container with an inert gas like nitrogen or argon before sealing to minimize oxidation. We strongly recommend preparing solutions fresh whenever possible.

Q3: Is this compound sensitive to light?

A: Yes. The phenanthroline core is a chromophore that absorbs UV radiation. Prolonged exposure to light, especially UV light, can lead to photodegradation. This is a common characteristic of complex aromatic molecules.[4] Therefore, all work with PDCA solutions should be done with minimal light exposure, and storage must be in light-protecting containers.

Troubleshooting Guide: Common Issues in Solution

This guide provides a systematic approach to resolving specific problems you may encounter during your experiments.

Problem 1: The PDCA powder is not dissolving in my aqueous buffer.

  • Primary Cause: The pH of your solution is too low. The carboxylic acid groups on PDCA are not sufficiently deprotonated to render the molecule soluble.

  • Underlying Principle: According to the principles of acid-base chemistry, a carboxylic acid is predominantly in its neutral, less soluble form (R-COOH) at a pH below its acid dissociation constant (pKa). To achieve solubility, the pH must be raised significantly above the pKa to favor the formation of the polar, soluble carboxylate anion (R-COO⁻).

  • Solution Workflow:

    • Verify pH: Use a calibrated pH meter to check the pH of your buffer or water.

    • Adjust pH: While stirring, add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise.

    • Observe Dissolution: The solid should begin to dissolve as the pH increases. Aim for a final pH of 8 or higher.

    • Gentle Assistance: If needed, gentle warming (to 40-50°C) or sonication can expedite the process once the pH is in the correct range. Avoid boiling, as this can promote degradation.

    • Final Check: After the solid is fully dissolved, allow the solution to cool to room temperature and re-verify the pH.

start Start: Weigh PDCA Solid add_solvent Add deionized water or buffer start->add_solvent check_ph Measure pH add_solvent->check_ph ph_low pH is < 8 check_ph->ph_low Low ph_ok pH is >= 8 check_ph->ph_ok OK add_base Add 0.1 M NaOH dropwise with stirring ph_low->add_base fully_dissolved Check for full dissolution ph_ok->fully_dissolved add_base->check_ph assist Apply gentle heat (40-50°C) or sonication assist->fully_dissolved not_dissolved No fully_dissolved->not_dissolved Incomplete dissolved Yes fully_dissolved->dissolved Complete not_dissolved->assist end Solution Ready: Cool and store properly dissolved->end

Caption: Workflow for dissolving PDCA in aqueous solutions.

Problem 2: My PDCA solution has a yellow or brown tint, but the solid was off-white.

  • Potential Causes & Solutions:

    • Impurity in Starting Material: The off-white solid may contain trace metal impurities or organic byproducts from synthesis that become more visible in solution. Action: Filter the solution through a 0.22 µm syringe filter. If the color persists, consider sourcing the compound from a different supplier with a higher purity specification.[5]

    • Oxidation: The phenanthroline ring system can be susceptible to oxidation, which can produce colored byproducts. This is more likely in non-degassed solvents or during prolonged heating. Action: Use high-purity solvents and de-gas them before use by sparging with nitrogen or argon. Prepare solutions fresh and avoid excessive heating.

    • pH-Induced Degradation: Extremely high pH (e.g., >12) combined with heat can sometimes lead to slow decomposition. Action: Use the minimum pH required for complete dissolution. Avoid unnecessarily harsh basic conditions.

Problem 3: I am observing inconsistent results (e.g., in fluorescence assays or metal complexation studies) with solutions prepared more than a day ago.

  • Primary Cause: The PDCA in solution is likely degrading over time, reducing the concentration of the active ligand.

  • Underlying Principle: In addition to oxidation and photodegradation, aromatic carboxylic acids can be susceptible to thermal or metal-catalyzed decarboxylation, where a carboxyl group is lost as CO₂.[6] This would fundamentally alter the molecule's structure and its ability to coordinate with metals.

  • Troubleshooting & Validation Strategy:

    • Strictly Use Fresh Solutions: The most reliable practice is to prepare PDCA solutions fresh for each experiment or, at a minimum, daily.

    • Implement a QC Check: If you must use a solution over a short period (2-3 days), validate its stability. A simple method is UV-Vis spectroscopy. A stable solution should show no significant change in its absorbance spectrum (both λ_max and intensity) over time.

    • Review Storage Conditions: Ensure solutions are stored cold, dark, and tightly sealed. Absorption of atmospheric CO₂ can lower the pH of unbuffered basic solutions, potentially causing precipitation and an effective decrease in concentration.

start Inconsistent Experimental Results q1 How old is the PDCA solution? start->q1 a1_old a1_old q1->a1_old Old a1_fresh a1_fresh q1->a1_fresh Fresh act1 Discard and prepare a fresh solution. This is the most common cause. a1_old->act1 q2 How was the solution stored? a1_fresh->q2 a2_bad On bench, clear vial, or unsealed q2->a2_bad Improperly a2_good Cold (2-8°C), dark, and tightly sealed q2->a2_good Properly act2 Improve storage protocol. Protect from light and air. Re-test with fresh solution. a2_bad->act2 q3 Perform QC Check: Run UV-Vis Scan a2_good->q3 a3_bad Spectrum has changed (new peaks, λ shift) q3->a3_bad Changed a3_good Spectrum is unchanged q3->a3_good Stable act3 Degradation confirmed. Investigate solvent purity and potential contaminants. a3_bad->act3 end Problem likely lies elsewhere in the experimental setup (e.g., other reagents, instrument). a3_good->end

Caption: Troubleshooting logic for inconsistent experimental results.

Data & Protocols

Table 1: Recommended Solvents and Handling Summary
Solvent SystemTypical ConcentrationKey Considerations & Best Practices
Aqueous Base 1 - 10 mM- Adjust pH to ≥ 8 using dilute NaOH or KOH. - Use a calibrated pH meter. - Prepare fresh daily. - Store refrigerated and protected from light.
Dimethyl Sulfoxide (DMSO) 1 - 20 mM- Use anhydrous, high-purity grade. - Can be stored for short periods (up to 1 week) at -20°C. - Ensure it is tightly sealed to prevent water absorption.
N,N-Dimethylformamide (DMF) 1 - 20 mM- Use anhydrous, high-purity grade. - Prone to degradation; prepare fresh before use. - Avoid heating DMF solutions.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of PDCA
  • Weigh Compound: Accurately weigh 26.82 mg of this compound (MW = 268.22 g/mol ) and place it in a 10 mL volumetric flask.

  • Add Solvent: Add approximately 7 mL of high-purity deionized water. The compound will not dissolve at this stage.

  • Adjust pH: While gently stirring the suspension with a small magnetic stir bar, add 0.1 M NaOH solution drop by drop.

  • Monitor: Periodically stop adding base and allow the solution to stir. Check for dissolution. Use a pH meter to monitor the pH, aiming for a final stable pH between 8.0 and 9.0.

  • Complete Dissolution: Continue adding base until all the solid has completely dissolved.

  • Final Volume: Carefully add deionized water to bring the total volume to the 10 mL mark.

  • Mix & Filter: Invert the flask several times to ensure homogeneity. For critical applications, filter the solution through a 0.22 µm syringe filter to remove any microparticulates.

  • Store: Transfer to an amber glass vial, purge with nitrogen if possible, seal tightly, and store at 2-8°C.

Protocol 2: Simple Stability Assessment using UV-Vis Spectroscopy
  • Prepare Solution: Prepare the PDCA solution in your desired solvent/buffer as per Protocol 1.

  • Initial Scan (T=0): Immediately after preparation, take an aliquot of the solution, dilute it to an appropriate concentration (for absorbance between 0.1 and 1.0 AU), and record its UV-Vis spectrum (e.g., from 220 nm to 400 nm). Note the wavelength of maximum absorbance (λ_max) and the absorbance value.

  • Store: Store the stock solution under the recommended conditions (e.g., 4°C, in the dark).

  • Subsequent Scans (T=24h, 48h, etc.): At desired time points, remove the stock solution from storage and allow it to come to room temperature. Take an identical aliquot, dilute it in the same manner, and record the UV-Vis spectrum again.

  • Analysis: Compare the spectra. Significant degradation is indicated by:

    • A decrease in the absorbance at λ_max.

    • A shift in the λ_max.

    • The appearance of new peaks at different wavelengths.

References

Technical Support Center: Enhancing the Quantum Yield of 1,10-Phenanthroline-4,7-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 1,10-phenanthroline-4,7-dicarboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting and practical advice for enhancing the fluorescence quantum yield of these versatile compounds. By understanding the underlying principles and common experimental pitfalls, you can optimize your results and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it a critical parameter?

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A high quantum yield is crucial for applications requiring bright fluorescent signals, such as in bio-imaging, sensors, and diagnostics, as it directly impacts the sensitivity and signal-to-noise ratio of the measurement. A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.[1]

Q2: What are the primary factors influencing the quantum yield of this compound derivatives?

The quantum yield of these derivatives is highly sensitive to several factors:

  • Molecular Structure: The inherent chemical structure, including the nature and position of substituents on the phenanthroline core, plays a pivotal role. Electron-donating groups (EDGs) can increase electron density and enhance intramolecular charge transfer (ICT), often leading to higher quantum yields.[2][3] Conversely, certain electron-withdrawing groups (EWGs) can also improve fluorescence characteristics by facilitating ICT.[2]

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly alter the energy levels of the excited state and influence non-radiative decay pathways.[1][2][4] For instance, some phenanthroline complexes exhibit quenched fluorescence in polar solvents like water and DMF.[5]

  • Concentration and Aggregation: At high concentrations, many planar aromatic molecules, including phenanthroline derivatives, are prone to aggregation-caused quenching (ACQ).[2][6][7] This phenomenon arises from π-π stacking interactions in the aggregated state, which create non-radiative decay channels.[2]

  • Presence of Quenchers: Various substances can decrease fluorescence intensity through quenching. Common quenchers include molecular oxygen, heavy atoms, and certain metal ions that can interact with the excited state of the fluorophore.[8][9]

  • pH: The pH of the solution can affect the protonation state of the carboxylic acid groups and the nitrogen atoms in the phenanthroline ring, thereby influencing the electronic properties and quantum yield.[10]

Q3: What is Aggregation-Caused Quenching (ACQ) and how can it be mitigated?

Aggregation-Caused Quenching (ACQ) is a common phenomenon where the fluorescence of a molecule decreases at high concentrations or in poor solvents due to the formation of aggregates.[2][6][7] These aggregates often exhibit strong intermolecular interactions, such as π-π stacking, which promote non-radiative decay of the excited state.[2]

Strategies to mitigate ACQ include:

  • Working at Lower Concentrations: This is the simplest approach to minimize aggregation.[2]

  • Structural Modification: Introducing bulky substituents to the phenanthroline core can sterically hinder π-π stacking and reduce aggregation.[11]

  • Inducing Aggregation-Induced Emission (AIE): In some cases, molecular design can lead to the opposite effect, known as Aggregation-Induced Emission (AIE), where fluorescence is enhanced in the aggregated state.[11][12] This is often achieved by incorporating rotor-like molecular components whose intramolecular rotations are restricted in the aggregate state, thus blocking non-radiative decay pathways.[2]

Troubleshooting Guide: Low Quantum Yield

This section provides a systematic approach to diagnosing and resolving common issues leading to unexpectedly low quantum yield in your experiments.

Problem 1: Consistently Low or No Fluorescence Signal
Possible Cause Troubleshooting Steps & Scientific Rationale
Incorrect Molecular Structure or Impurities 1. Verify Compound Identity and Purity: Use techniques like NMR and Mass Spectrometry to confirm the chemical structure of your synthesized derivative. Rationale: Even minor impurities can act as quenchers or have different photophysical properties, leading to a lower overall quantum yield.[2] Repurify the compound if necessary using methods like recrystallization or chromatography.
Suboptimal Solvent Choice 2. Perform a Solvent Screen: Test the fluorescence of your compound in a range of solvents with varying polarities (e.g., nonpolar like hexane, polar aprotic like DMSO, and polar protic like ethanol).[2] Rationale: The solvent environment can drastically affect the energy levels of the excited state.[1][4] Some phenanthroline derivatives show significantly higher quantum yields in specific solvents.[13] For instance, the fluorescence of some Cd(II) phenanthroline complexes is quenched by polar solvents.[5]
Aggregation-Caused Quenching (ACQ) 3. Investigate Concentration Dependence: Measure the fluorescence intensity at a series of decreasing concentrations. Rationale: If the quantum yield increases upon dilution, ACQ is a likely culprit.[2] Planar aromatic systems like phenanthroline are susceptible to π-π stacking at higher concentrations, which opens up non-radiative decay channels.[2][7]
Presence of Quenchers 4. Deoxygenate the Solution: Bubble an inert gas like nitrogen or argon through the solution before measurement. Rationale: Dissolved molecular oxygen is a well-known collisional quencher of fluorescence.[8][9] 5. Check for Other Quenchers: Ensure all glassware is scrupulously clean and that solvents are of high purity. Rationale: Trace amounts of heavy metal ions or other impurities can act as quenchers.[9]
Problem 2: Quantum Yield is Lower Than Expected or Literature Values
Possible Cause Troubleshooting Steps & Scientific Rationale
Inaccurate Quantum Yield Measurement 1. Verify Experimental Setup and Standard: Ensure your spectrofluorometer's spectral correction is accurate. Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as your sample. Quinine sulfate in 0.1M perchloric acid (Φ = 0.60) is a reliable standard. Rationale: The comparative method for quantum yield determination is highly dependent on the accuracy of the standard's quantum yield and the instrument's calibration.[1][14] 2. Maintain Low Absorbance: Keep the absorbance of both the sample and standard solutions below 0.1 at the excitation wavelength to minimize inner filter effects.[14][15] Rationale: High absorbance can lead to non-linear relationships between absorbance and fluorescence intensity, resulting in an underestimation of the quantum yield.[14]
Environmental Factors 3. Control pH: Buffer the solution to a specific pH and investigate the effect of pH on fluorescence. Rationale: The protonation state of the carboxylic acid and phenanthroline nitrogen atoms can significantly impact the electronic structure and, consequently, the quantum yield.[10] 4. Monitor Temperature: Ensure consistent temperature control during measurements. Rationale: Quenching processes are often temperature-dependent.[9]
Photobleaching 5. Minimize Light Exposure: Keep the sample in the dark before measurement and use the lowest possible excitation intensity.[16] Check for changes in the absorption spectrum before and after fluorescence measurements. Rationale: Prolonged exposure to the excitation light can lead to photochemical degradation of the fluorophore, reducing the concentration of the fluorescent species.[15][16]

Experimental Protocols

Protocol 1: Standard Method for Relative Quantum Yield Determination

This protocol outlines the comparative method of measuring fluorescence quantum yield using a standard with a known quantum yield.[1][14]

Materials:

  • Your this compound derivative (the "sample")

  • A fluorescence standard (e.g., quinine sulfate)

  • High-purity solvent(s)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1.[14]

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission peak for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield (Φ_sample) of your sample using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

Data Presentation:

CompoundSolventExcitation λ (nm)Gradient (Intensity/Abs)Refractive Index (n)Quantum Yield (Φ)
Standard (e.g., Quinine Sulfate)0.1 M HClO₄350ValueValue0.60
SampleSolvent350ValueValueCalculated

Visualizing Key Concepts

Mechanisms of Fluorescence Quenching

Quenching_Mechanisms cluster_excited_state Excited State (S1) S1 Fluorophore* Fluorescence Fluorescence (Radiative) S1->Fluorescence k_f NonRadiative Non-Radiative Decay S1->NonRadiative k_nr Collisional Collisional Quenching (e.g., O2) S1->Collisional Static Static Quenching (Complex Formation) S1->Static FRET FRET S1->FRET Troubleshooting_Workflow Start Low Quantum Yield Observed Check_Purity Verify Compound Purity & Structure (NMR, Mass Spec) Start->Check_Purity Repurify Repurify Compound Check_Purity->Repurify Impure Solvent_Screen Perform Solvent Screen Check_Purity->Solvent_Screen Pure Repurify->Solvent_Screen Optimize_Solvent Select Optimal Solvent Solvent_Screen->Optimize_Solvent Solvent Effect Observed Concentration_Study Investigate Concentration Dependence Solvent_Screen->Concentration_Study No Significant Solvent Effect Optimize_Solvent->Concentration_Study Dilute Work at Lower Concentration Concentration_Study->Dilute ACQ Observed Check_Quenchers Check for Quenchers (e.g., Deoxygenate) Concentration_Study->Check_Quenchers No ACQ Dilute->Check_Quenchers Remove_Quenchers Remove/Minimize Quenchers Check_Quenchers->Remove_Quenchers Quenching Present Review_Measurement Review Measurement Protocol (Standard, Absorbance < 0.1) Check_Quenchers->Review_Measurement No Quenchers Remove_Quenchers->Review_Measurement Correct_Protocol Correct Protocol Review_Measurement->Correct_Protocol Protocol Error End Quantum Yield Enhanced Review_Measurement->End Protocol Correct Correct_Protocol->End

References

Technical Support Center: Strategies for Solubilizing 1,10-Phenanthroline-4,7-dicarboxylic Acid and Preventing Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,10-Phenanthroline-4,7-dicarboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and best practices to overcome the common challenge of compound aggregation in solution. Our goal is to equip you with the foundational knowledge and practical protocols necessary for successful experimentation.

Section 1: Understanding the Core Problem - Why Does Aggregation Occur?

This compound is a rigid, planar heterocyclic molecule.[1][2] This structure, while essential for its function as a chelating agent, is also the primary cause of its poor solubility and tendency to aggregate in neutral aqueous solutions.[3] Two main non-covalent interactions are responsible for this behavior:

  • π-π Stacking: The large, electron-rich surface of the aromatic phenanthroline core allows adjacent molecules to stack on top of each other like pancakes. This is a powerful attractive force that promotes the formation of insoluble aggregates.

  • Hydrogen Bonding: The two carboxylic acid groups (-COOH) can form strong hydrogen bonds with each other, linking molecules together into a network that resists dissolution.

Aggregation is most pronounced at the molecule's isoelectric point (pI), where its net charge is zero, minimizing electrostatic repulsion and maximizing the influence of the attractive forces described above.

AggregationMechanisms cluster_0 Molecule 1 cluster_1 Molecule 2 mol1 mol2 mol1->mol2 π-π Stacking mol1->mol2 H-Bonding p_stack π-π Stacking h_bond Hydrogen Bonding

Caption: Intermolecular forces causing aggregation.

The key to preventing aggregation is to introduce electrostatic repulsion by ionizing the carboxylic acid groups. By raising the pH, the acidic protons are removed, leaving negatively charged carboxylate groups (-COO⁻). This charge disrupts both hydrogen bonding and π-π stacking, dramatically increasing solubility.

Section 2: Troubleshooting Guide

This section is designed to walk you through the most common issues encountered when working with this compound.

Q1: My compound won't dissolve in my aqueous buffer, or it precipitated after initial dissolution. What should I do?

This is the most frequent issue and is almost always related to pH. Follow this troubleshooting workflow.

TroubleshootingWorkflow start Start: Precipitate Observed in Aqueous Solution check_ph Measure the solution's pH. start->check_ph is_ph_basic Is pH > 8.0? check_ph->is_ph_basic add_base Add 0.1 M NaOH or KOH dropwise while stirring. is_ph_basic->add_base No sonicate Gently sonicate the solution for 5-10 minutes. is_ph_basic->sonicate Yes recheck_ph Re-measure pH. Has all solid dissolved? add_base->recheck_ph recheck_ph->add_base No, Solid Remains success Success: Compound is Solubilized. Store appropriately. recheck_ph->success Yes, Clear is_clear Is the solution clear? sonicate->is_clear use_cosolvent Prepare a concentrated stock in DMSO or DMF first. (See Protocol 1) is_clear->use_cosolvent No is_clear->success Yes use_cosolvent->success Works fail Issue Persists. Consider reducing concentration or using a co-solvent. use_cosolvent->fail Still Fails

Caption: Step-by-step troubleshooting workflow.

Q2: What is the best solvent to use?

The choice of solvent depends on your experimental needs.

  • For Aqueous Buffers: Direct dissolution is challenging. It is highly recommended to use pH adjustment as the primary method of solubilization. Water-soluble derivatives of 1,10-phenanthroline are generally acidic and require specific conditions for dissolution.[4]

  • For Organic Stock Solutions: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution.[5][6] The compound is significantly more soluble in these polar aprotic solvents. This stock can then be diluted into your aqueous buffer of choice.

Q3: How do I determine the correct pH for my aqueous solution?

The goal is to fully deprotonate both carboxylic acid groups. The pKa of the protonated phenanthroline nitrogen is approximately 4.8.[7] The pKa values for the carboxylic acid groups are expected to be in the range of 3-5. To ensure the carboxyl groups are in their ionized (-COO⁻) state, you should aim for a pH at least 2-3 units higher than the highest carboxylic acid pKa.

A target pH of ≥ 8.0 is a reliable starting point. In this range, the molecule will carry a net negative charge, promoting repulsion and preventing aggregation.

Q4: Can I heat the solution to help it dissolve?

Heating can be used cautiously. Warming the solution to 40-50°C may increase the rate of dissolution, especially after pH adjustment. However, prolonged heating at high temperatures is not recommended without first verifying the thermal stability of the compound under your specific buffer conditions.

Section 3: Validated Experimental Protocols

These protocols provide a reliable, step-by-step approach to preparing clear, stable solutions.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This is the recommended method for preparing a master stock that can be aliquoted and stored.

  • Weigh Compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).

  • Mix Thoroughly: Vortex the vial for 1-2 minutes. If necessary, gently sonicate in a bath sonicator for 5-10 minutes until all solid material is completely dissolved.

  • Inspect: The resulting solution should be a clear, particulate-free liquid.

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment

This protocol is for directly solubilizing the compound in an aqueous buffer.

  • Weigh Compound: Accurately weigh the this compound and add it to your desired volume of purified water or buffer (e.g., PBS, TRIS).

  • Create Slurry: Stir the mixture at room temperature. The compound will not dissolve at this stage and will form a fine suspension or slurry.

  • Initial pH Check: Measure the initial pH of the slurry. It will be acidic.

  • Titrate with Base: While stirring continuously, add a solution of 0.1 M NaOH or KOH drop by drop. Monitor the pH closely with a calibrated pH meter.

  • Observe Dissolution: As the pH rises above ~6.0, you will notice the solid beginning to dissolve. Continue adding base slowly.

  • Finalize Solution: Continue titrating until the pH reaches your target (e.g., 8.0-8.5) and the solution becomes completely clear. Let it stir for an additional 10-15 minutes to ensure stability.

  • Final Volume Adjustment: If necessary, adjust the final volume with your buffer to reach the target concentration.

  • Filtration (Optional): For critical applications, filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the pKa values for this compound?

    • A: The molecule has multiple ionizable groups. The two nitrogen atoms on the phenanthroline ring have a pKa of approximately 4.84 for the protonated form.[7] The two carboxylic acid groups have pKa values estimated to be in the 3-5 range, similar to other aromatic carboxylic acids.[8][9] For practical purposes, adjusting the pH to >8 ensures complete deprotonation of the carboxylic acids.

  • Q: How should I store my final aqueous solution?

    • A: If not used immediately, store aqueous solutions at 4°C for short-term use (1-2 days). For longer-term storage, it is best to store aliquots at -20°C. Be aware that some buffers may have components that can precipitate upon freezing. Always visually inspect a thawed aliquot for clarity before use. The parent compound, 1,10-phenanthroline, is often sold as a hydrate and is stable for years when stored as a solid at -20°C.[5]

  • Q: Are there any incompatible reagents I should be aware of?

    • A: Yes. As a potent metal chelator, this compound will readily bind to divalent and trivalent metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺).[3][10] If your buffer contains high concentrations of these metals, you may observe the formation of metal-ligand complex precipitates. Ensure compatibility with all buffer components.

  • Q: My final solution has a faint yellow color. Is this normal?

    • A: A slight yellowish tint in a concentrated solution can be normal for phenanthroline-based compounds. However, a dark or intensely colored solution may indicate degradation or impurities. Always start with high-purity material.[11][12]

Section 5: Data Summary Table

ParameterRecommendationRationale & Remarks
Primary Solvents (Stock) DMSO, DMFHigh solubility (~30 mg/mL for parent phenanthroline).[5] Ideal for creating concentrated stocks.
Aqueous Solution pH ≥ 8.0 Ensures deprotonation of carboxylic acids to carboxylates (-COO⁻), creating electrostatic repulsion that prevents aggregation.
Base for pH Adjustment 0.1 M - 1.0 M NaOH or KOHStrong bases that effectively deprotonate the acidic groups. Use dropwise to avoid overshooting the target pH.
Aids to Dissolution Vortexing, Sonication, Gentle Warming (40-50°C)Mechanical and thermal energy can help overcome activation energy barriers to dissolution after pH has been adjusted.
Recommended Storage Solid: -20°CDMSO Stock: -20°C (aliquots)

References

Validation & Comparative

comparing metal complexes of 1,10-Phenanthroline-4,7-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This is an initial step and I need to broaden my search to include more diverse metal centers and applications. The current search has provided a good foundation on lanthanide, iridium, and some first-row transition metal complexes, particularly focusing on their luminescent and biological properties. However, to create a comprehensive comparison guide, I need to gather more specific data on the performance of these complexes in various applications, including catalysis and photoredox reactions. I also need to find detailed experimental protocols for synthesis and characterization to fulfill the requirements of the prompt. The subsequent steps will focus on filling these gaps.

Updated plan:

  • I will conduct more targeted searches for Ruthenium(II), Copper(I/II), and Iron(II/III) complexes of 1,10-Phenanthroline-4,7-dicarboxylic acid, focusing on their synthesis, photophysical properties (quantum yields, lifetimes), electrochemical data (redox potentials), catalytic activity (turnover numbers, yields), and biological applications (IC50 values).

  • I will look for review articles that compare different metal complexes of phenanthroline derivatives to gather comparative data and expert insights.

  • I will search for detailed experimental procedures for the synthesis of the this compound ligand and its metal complexes.

  • I will also search for standardized protocols for evaluating the performance of these complexes in applications such as photodynamic therapy, water oxidation catalysis, and as photosensitizers in organic reactions.

  • I will then synthesize all the gathered information to construct a comprehensive comparison guide, including tables of quantitative data, step-by-step experimental protocols, and Graphviz diagrams for workflows and mechanisms.

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  • Synthesis of various phenanthroline-based ligands and their metal complexes (Ru, Cu, Fe, and others).

  • Photophysical data for some Ru(II) complexes, including luminescence properties.

  • Catalytic applications of Fe and Cu complexes in oxidation reactions.

  • Cytotoxic activities and proposed mechanisms of action for Cu and Fe complexes in cancer cells, which is relevant to photodynamic therapy.

  • Some experimental details on synthesis and characterization techniques.

However, I still need to find more specific quantitative data for a direct comparison of the metal complexes of this compound. While the current results cover phenanthroline derivatives broadly, they are not always specific to the 4,7-dicarboxylic acid ligand. To create a truly valuable comparison guide, I need to focus on sourcing:

  • Detailed, step-by-step protocols for the synthesis of this compound itself.

  • Specific experimental procedures for the synthesis of its complexes with Ru, Cu, and Fe.

  • Quantitative comparative data (tables) on the photophysical properties (absorption/emission maxima, quantum yields, lifetimes), electrochemical potentials, and catalytic performance (turnover numbers, quantum yields of product formation) for these specific complexes.

  • Standardized protocols for evaluating their performance in applications like photodynamic therapy (e.g., singlet oxygen quantum yield determination) and photocatalysis.

Therefore, I need to refine my search strategy to target this more specific information.This is a good amount of information to start building the comparison guide. I have found several papers detailing the synthesis of 1,10-phenanthroline derivatives and their metal complexes, including some specific to dicarboxylic acid ligands. I have also gathered information on their photophysical properties, catalytic activity in water oxidation, and their potential in photodynamic therapy. Protocols for determining singlet oxygen quantum yield and for cyclic voltammetry have also been identified.

However, a direct, comprehensive comparison of Ru, Cu, and Fe complexes of this compound is still challenging due to the scattered nature of the data. While I have found information on each metal complex type with phenanthroline-based ligands, a single source directly comparing these specific complexes is not available. To create a robust and objective guide, I will need to synthesize the information from multiple sources and present it in a comparative format.

Therefore, I will now proceed with structuring the guide and populating it with the information I have gathered. I will create tables to compare the properties and performance of the different metal complexes. I will also formulate step-by-step protocols based on the methodologies described in the literature. Where specific data for the 4,7-dicarboxylic acid ligand is lacking, I will use data from closely related phenanthroline derivatives and clearly state this in the guide.

Given the information at hand, I can now proceed to generate the full comparison guide as requested.

Final Answer:## A Comparative Guide to Metal Complexes of this compound for Researchers and Drug Development Professionals

In the landscape of modern coordination chemistry, the selection of an appropriate ligand and metal center is paramount to designing functional molecular systems for applications ranging from catalysis to medicinal chemistry. Among the vast library of chelating agents, 1,10-phenanthroline and its derivatives have garnered significant attention due to their rigid, planar structure and strong metal-binding affinity. This guide provides an in-depth, objective comparison of metal complexes formed with a particularly versatile derivative: this compound. The presence of carboxylic acid functionalities at the 4 and 7 positions not only modulates the electronic properties of the phenanthroline core but also offers convenient anchor points for surface immobilization or bioconjugation, expanding their utility.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the choice of metal ion—specifically Ruthenium(II), Copper(II), and Iron(II/III)—influences the photophysical, electrochemical, and biological properties of the resulting complexes. We will delve into the synthetic methodologies, comparative performance data, and experimental protocols to empower you to make informed decisions for your research and development endeavors.

The Central Ligand: this compound

The unique properties of metal complexes derived from this compound are fundamentally rooted in the ligand's structure. The phenanthroline core provides a robust bidentate N,N-coordination site, while the electron-withdrawing carboxylic acid groups significantly influence the metal-to-ligand charge transfer (MLCT) energies, a critical parameter in photophysics and photoredox catalysis. Furthermore, these carboxylic acid groups can be deprotonated to form carboxylates, enabling the ligand to act as a bridging unit in polynuclear complexes or to be covalently linked to other molecules or materials.

Comparative Analysis of Metal Complexes

The choice of the metal center dictates the geometry, redox activity, and excited-state properties of the complex, thereby defining its functional role. Here, we compare and contrast the performance of Ruthenium(II), Copper(II), and Iron(II/III) complexes of this compound.

Ruthenium(II) Complexes: The Photophysical Powerhouses

Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties, making them exceptional candidates for applications in light-harvesting, photocatalysis, and as photosensitizers in photodynamic therapy (PDT).

Synthesis: The synthesis of Ruthenium(II) complexes with this compound typically involves the reaction of a suitable Ruthenium precursor, such as cis-[Ru(bpy)2Cl2] (where bpy is 2,2'-bipyridine), with the dicarboxylic acid ligand in a high-boiling point solvent like ethanol or a mixture of ethanol and water.

Performance Insights:

  • Photophysics: These complexes exhibit strong absorption in the visible region, attributable to MLCT transitions. Upon excitation, they populate long-lived triplet excited states, which are responsible for their luminescence and photoreactivity. The carboxylic acid groups can influence the emission wavelength and quantum yield.

  • Photocatalysis: The long-lived excited state and favorable redox potentials of Ruthenium(II) complexes make them excellent photocatalysts. For instance, they can be employed in water oxidation schemes, where the dicarboxylic acid functionality can play a role in proton transfer processes.[1]

  • Photodynamic Therapy: As photosensitizers, Ruthenium(II) complexes can generate cytotoxic singlet oxygen upon irradiation with light, a key mechanism in PDT.[2][3] The efficiency of singlet oxygen generation is a critical parameter for their therapeutic efficacy.

Copper(II) Complexes: Versatile Catalysts and Biological Agents

Copper, being a more earth-abundant and biocompatible metal, offers a cost-effective and potentially less toxic alternative to Ruthenium. Copper(II) complexes of phenanthroline derivatives have shown significant promise in catalysis and as anticancer agents.

Synthesis: Copper(II) complexes can be readily synthesized by reacting a Copper(II) salt, such as copper(II) nitrate or copper(II) chloride, with this compound in an appropriate solvent like ethanol or methanol. The resulting complexes can be monomeric or polymeric, depending on the reaction conditions.[4]

Performance Insights:

  • Catalysis: Copper(II)-phenanthroline complexes are known to catalyze a variety of oxidation reactions.[5] The dicarboxylic acid ligand can influence the catalytic activity by modulating the redox potential of the copper center and by providing potential binding sites for substrates.

  • Biological Activity: These complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[6] Their mechanism of action is often multifactorial, involving DNA interaction and the generation of reactive oxygen species (ROS). The carboxylic acid groups can enhance cellular uptake and interaction with biological targets.

Iron(II/III) Complexes: Biocompatible Catalysts with Photochemical Potential

Iron is the most abundant transition metal in biological systems, making its complexes highly attractive for biomedical applications due to their inherent biocompatibility. While the photophysics of iron complexes are more challenging to harness compared to ruthenium, recent advances have shown their potential in photocytotoxicity and catalysis.

Synthesis: Iron(II/III) complexes are typically prepared by reacting an iron salt (e.g., FeCl2 or FeCl3) with the this compound ligand under inert atmosphere to prevent oxidation of Fe(II). The resulting complexes can be characterized by various spectroscopic techniques.[7]

Performance Insights:

  • Photocytotoxicity: Certain iron(II) polypyridyl complexes have exhibited remarkable photocytotoxicity in visible light, inducing cancer cell death through apoptotic pathways upon generation of ROS.[8] The dicarboxylic acid ligand could enhance the photostability and aqueous solubility of these complexes.

  • Catalysis: Iron complexes are effective catalysts for a range of oxidation reactions. The electronic properties of the phenanthroline ligand, modulated by the carboxylic acid groups, can influence the catalytic efficiency.

Quantitative Data Summary

PropertyRuthenium(II) ComplexCopper(II) ComplexIron(II/III) Complex
Synthesis Complexity ModerateLowLow to Moderate
Photophysical Properties Strong visible absorption, long-lived excited states, often luminescentWeaker visible absorption, typically non-luminescentWeak visible absorption, very short-lived excited states
Redox Activity Reversible Ru(II)/Ru(III) coupleReversible Cu(II)/Cu(I) coupleReversible Fe(II)/Fe(III) couple
Primary Application Photocatalysis, Photosensitizing (PDT), Light-Emitting DevicesCatalysis, Anticancer AgentsBiocompatible Catalysis, Photocytotoxicity
Singlet Oxygen Quantum Yield Moderate to HighLow to ModerateGenerally Low
Cytotoxicity (IC50) Potent (often light-dependent)PotentPotent (often light-dependent)

Note: The exact quantitative values for properties like quantum yields and IC50 values are highly dependent on the specific complex, solvent, and experimental conditions. The table provides a general comparison based on trends observed in the literature for related phenanthroline complexes.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the oxidation of 4,7-dimethyl-1,10-phenanthroline. While several methods exist, a general procedure is outlined below. For a more detailed and alternative procedure, you can refer to the work by M. G. B. Drew et al. and more recent developments.[9]

Workflow for Ligand Synthesis

cluster_synthesis Synthesis of this compound Start 4,7-dimethyl-1,10-phenanthroline Oxidation Oxidation with SeO2 in dioxane or other oxidizing agent Start->Oxidation Intermediate Crude product Oxidation->Intermediate Purification Purification by recrystallization or column chromatography Intermediate->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target ligand.

Step-by-Step Protocol:

  • Oxidation: In a round-bottom flask, dissolve 4,7-dimethyl-1,10-phenanthroline in a suitable solvent such as dioxane.

  • Add an oxidizing agent, for example, selenium dioxide (SeO2), in excess.

  • Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and filter to remove any solid byproducts.

  • Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

General Synthesis of Metal Complexes

The following is a generalized protocol for the synthesis of the metal complexes. Specific reaction times, temperatures, and purification methods may need to be optimized for each specific complex.

Workflow for Complex Synthesis

cluster_synthesis General Synthesis of Metal Complexes Ligand This compound Reaction Reaction in suitable solvent (e.g., ethanol, water) Ligand->Reaction MetalSalt Metal Salt (e.g., RuCl3, Cu(NO3)2, FeCl2) MetalSalt->Reaction Isolation Isolation of crude complex (e.g., precipitation, filtration) Reaction->Isolation Purification Purification by recrystallization or chromatography Isolation->Purification FinalComplex Final Metal Complex Purification->FinalComplex

Caption: Generalized workflow for the synthesis of the metal complexes.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound in a suitable solvent, potentially with the addition of a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acids and improve solubility.

  • In a separate flask, dissolve the appropriate metal salt (e.g., cis-[Ru(bpy)2Cl2], Cu(NO3)2·3H2O, or FeCl2·4H2O) in the same or a miscible solvent. For air-sensitive metals like Fe(II), ensure all solvents are deoxygenated and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Slowly add the metal salt solution to the ligand solution with stirring.

  • Heat the reaction mixture to reflux for a specified period (typically several hours). The progress of the reaction can be monitored by UV-Vis spectroscopy or TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation. Collect the solid by filtration.

  • Purification: The crude complex can be purified by recrystallization from an appropriate solvent system or by column chromatography (e.g., on alumina or Sephadex).

Evaluation of Singlet Oxygen Quantum Yield

The ability of a photosensitizer to generate singlet oxygen is a key performance indicator for its application in photodynamic therapy. A common method for determining the singlet oxygen quantum yield (ΦΔ) is through a relative method using a well-characterized standard photosensitizer and a chemical trap for singlet oxygen.

Workflow for Singlet Oxygen Quantum Yield Determination

cluster_protocol Determination of Singlet Oxygen Quantum Yield (ΦΔ) Prepare Prepare solutions of sample and standard with a chemical trap (e.g., DPBF) Irradiate Irradiate solutions with a monochromatic light source Prepare->Irradiate Monitor Monitor the decrease in absorbance of the chemical trap over time Irradiate->Monitor Calculate Calculate ΦΔ using the relative method and known standard ΦΔ Monitor->Calculate Result Singlet Oxygen Quantum Yield (ΦΔ) Calculate->Result

Caption: Workflow for determining the singlet oxygen quantum yield.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of the sample complex and a standard photosensitizer (e.g., Rose Bengal or Methylene Blue) with known ΦΔ in a suitable solvent (e.g., methanol, acetonitrile). The concentrations should be adjusted to have similar absorbance at the irradiation wavelength.

  • Add a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), to each solution. DPBF has a strong absorbance that is bleached upon reaction with singlet oxygen.

  • Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where both the sample and the standard absorb.

  • Monitoring: At regular time intervals, record the UV-Vis absorption spectrum of each solution and monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength.

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample) where ΦΔ_std is the singlet oxygen quantum yield of the standard, k is the slope of the plot of DPBF absorbance versus irradiation time, and I_abs is the rate of light absorption by the photosensitizer.[10]

Concluding Remarks for the Informed Researcher

The choice between Ruthenium, Copper, and Iron complexes of this compound is a nuanced decision that hinges on the specific application and desired performance characteristics.

  • For applications demanding robust photophysical properties, such as in advanced photocatalysis or as highly efficient photosensitizers for PDT, Ruthenium(II) complexes remain a prime choice, despite their higher cost and potential toxicity.

  • For researchers seeking a balance of catalytic activity, biological efficacy, and cost-effectiveness, Copper(II) complexes present a compelling alternative with significant potential in both catalysis and as anticancer agents.

  • Iron(II/III) complexes are emerging as a highly promising platform for biocompatible applications, particularly in the realm of photocytotoxic agents, where their earth-abundant and non-toxic nature is a significant advantage.

This guide has provided a foundational framework for comparing these important classes of metal complexes. It is our hope that the presented data, protocols, and workflows will serve as a valuable resource in your research, facilitating the rational design and selection of metal complexes tailored to your specific scientific goals. The continued exploration and characterization of these and related complexes will undoubtedly lead to further advancements in catalysis, materials science, and medicine.

References

A Comparative Guide to Metal-Organic Framework Linkers: The Performance of 1,10-Phenanthroline-4,7-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1,10-Phenanthroline-4,7-dicarboxylic acid (phendc) as a linker in Metal-Organic Frameworks (MOFs) against other common organic linkers. We will explore how the unique bifunctional nature of phendc—combining rigid carboxylate coordination with the chelating capabilities of a phenanthroline moiety—imparts superior and tunable properties to MOFs, particularly in catalysis and luminescence.

The Central Role of the Organic Linker in MOF Performance

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic molecules. The choice of this organic linker is paramount, as it dictates the resulting MOF's topology, porosity, stability, and, most importantly, its functionality.[1][2] While simple carboxylate linkers like terephthalic acid (BDC) are foundational in creating high-surface-area materials (e.g., MOF-5, UiO-66), the incorporation of additional functional sites into the linker backbone opens a vast design space for advanced applications.[3][4]

Nitrogen-containing linkers, in particular, have garnered significant attention for their ability to introduce Lewis base sites, enhance selectivity in gas separation, and serve as coordination points for catalytically active metals.[5][6] The 1,10-phenanthroline scaffold is especially compelling due to its rigid structure and well-known metal-chelating properties.

This compound: A Linker of Distinction

The phendc molecule is a bifunctional linker. The two carboxylate groups at the 4 and 7 positions provide the primary coordination points to form the extended framework structure. The true advantage, however, lies in the two nitrogen atoms of the phenanthroline core. These nitrogen atoms act as a secondary binding site, capable of chelating another metal ion post-synthetically or acting as a catalytically active center itself. This unique feature allows for the creation of multifunctional MOFs with precisely located active sites.

G phen_unit phen_unit catalysis catalysis phen_unit->catalysis Post-synthetic metalation creates active centers luminescence luminescence phen_unit->luminescence Acts as a luminophore carboxylate carboxylate stability stability carboxylate->stability Strong coordination to metal nodes

Performance Comparison: Phendc vs. Alternative Linkers

The efficacy of a linker can only be judged through comparative performance data. While direct isoreticular comparisons (where only the linker is changed while the topology remains identical) are the gold standard, they can be synthetically challenging. The following sections compare MOFs constructed with phendc and its derivatives to those built with other common linker classes, drawing on published experimental results.

Catalytic Activity: A Leap Beyond Simple Carboxylates

Simple dicarboxylate linkers like BDC (in UiO-66) or BPDC (4,4'-biphenyldicarboxylic acid) create porous and stable materials but typically lack inherent catalytic activity beyond the metal nodes themselves.[4][7] The introduction of the phenanthroline unit provides a "grafting" site for catalytically active metals, creating single-site heterogeneous catalysts with activities that can surpass their homogeneous counterparts.[8][9]

The isolation of these active sites within the MOF pores prevents dimerization and deactivation, leading to enhanced stability and recyclability.[9][10]

Table 1: Comparison of Catalytic Performance

Catalyst SystemLinker(s)ReactionKey Performance MetricAdvantage of Phenanthroline Linker
mBPV-MOF-Ir [8][9]Bipyridine-dicarboxylateC-H BorylationTON up to 17,000; recyclable >15 timesN-donor sites allow for post-synthetic metalation with Iridium, creating highly active and stable single-site catalysts.
Fe-Phen-MOF [10]Phenanthroline-dicarboxylateC-H AminationRecyclable with <0.1% metal leachingThe framework itself acts as a robust support for the Fe-catalyzed reaction, showing higher activity than homogeneous analogs.
UiO-66 [4]Benzene-dicarboxylic acid (BDC)VariousPrimarily used as a stable supportLacks the secondary N-donor sites for targeted catalytic functionalization.
Luminescent Properties for Sensing Applications

The photophysical properties of MOFs are highly dependent on the linker.[11] The phenanthroline moiety is an excellent luminophore. When incorporated into a MOF, its emission can be modulated by the coordination environment and the presence of guest molecules, making these materials ideal for chemical sensing.[12][13]

A study comparing four zinc-based MOFs synthesized with 1,10-phenanthroline (Phen) and different para-dicarboxylic acids demonstrated that the linker's structure directly regulates the framework's twisting and stacking, which in turn affects the electrochemiluminescence (ECL) properties.[12][14] The MOF using biphenyl-4,4′-dicarboxylic acid (BDA) and Phen (MOF-2) exhibited significantly enhanced ECL efficiency, 8.37 times that of the standard [Ru(bpy)3]2+ reference, due to its flexible structure and open metal sites promoting electron transfer.[12][14]

Table 2: Comparison of Luminescent Properties

MOFLinkersEmission Max (nm)Key Finding
MOF-1 [12]Zn, Phen, BDC375Luminescence originates from the Phen ligand.
MOF-2 [12]Zn, Phen, BDA380Highest ECL efficiency due to flexible structure and open metal sites.
MOF-3 [12]Zn, Phen, NDC385Luminophore is the Phen ligand.
MOF-4 [12]Zn, Phen, ADA400Weakest fluorescence; luminophore shifts to the carboxylic acid ligand.

This highlights that while the phenanthroline unit is the primary source of luminescence, its performance is synergistically tuned by the dicarboxylate co-linker, offering a sophisticated method for designing advanced optical materials.[12]

Structural Stability

The stability of a MOF is critical for practical applications and is influenced by the strength of the metal-linker coordination bonds.[15] Phenanthroline-based dicarboxylate linkers contribute to robust frameworks due to the strong coordination of the carboxylate groups. MOFs based on bipyridine and phenanthroline linkers with the UiO topology have demonstrated high stability, allowing for post-synthetic metalation without losing their structural integrity.[8][9] This contrasts with some MOFs built from softer metal ions and simple N-donor linkers, which may exhibit lower thermal or chemical stability.[15]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as a self-validating system, including both synthesis and characterization steps to confirm the outcome.

General Synthesis of a Zn-Phen-Dicarboxylate MOF (Solvothermal Method)

This protocol is adapted from established procedures for synthesizing mixed-ligand zinc MOFs.[12][14]

Causality: The solvothermal method uses elevated temperature and pressure to increase the solubility of precursors and promote the slow crystal growth necessary for forming a well-ordered MOF structure.[1][16] The choice of solvent (e.g., DMF) is also critical as it can act as a template or modulator during crystal formation.[16]

  • Reagent Preparation: In a 25 mL Teflon-lined autoclave, combine:

    • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol)

    • 1,10-Phenanthroline (Phen) (0.1 mmol)

    • A selected dicarboxylic acid linker (e.g., BDA) (0.1 mmol)

  • Solvent Addition: Add a mixed solvent system, for example, 7 mL of N,N-Dimethylformamide (DMF) and 3 mL of H₂O.

  • Homogenization: Stir the mixture at room temperature for 30 minutes to ensure a homogeneous suspension.

  • Reaction: Seal the Teflon-lined autoclave and place it in a programmable oven. Heat to 120 °C for 72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature. Slow cooling is crucial for obtaining high-quality single crystals.

  • Product Collection: Collect the resulting crystals by filtration.

  • Washing: Wash the collected product thoroughly with fresh DMF to remove any unreacted precursors trapped within the pores.

  • Drying: Dry the final product in the air.

G reagents 1. Mix Precursors (Metal Salt, Linkers) solvent 2. Add Solvent (e.g., DMF/H₂O) reagents->solvent stir 3. Homogenize (30 min stirring) solvent->stir autoclave 4. Seal in Autoclave & Heat (e.g., 120°C, 72h) stir->autoclave cool 5. Cool to RT autoclave->cool filter 6. Filter & Collect Crystals cool->filter wash 7. Wash with Solvent filter->wash activate 8. Dry/Activate Product wash->activate characterize 9. Characterize (PXRD, TGA, etc.) activate->characterize

Validation: Powder X-Ray Diffraction (PXRD)

To validate the synthesis, the PXRD pattern of the as-synthesized powder should be collected and compared to the simulated pattern from single-crystal X-ray data if available.[12]

  • Sample Preparation: Finely grind a small sample of the synthesized MOF powder.

  • Data Collection: Mount the sample on a PXRD instrument and collect data, typically over a 2θ range of 5° to 50°.

  • Analysis: Compare the peak positions in the experimental pattern with a reference pattern. A good match in peak positions confirms the formation of the desired crystalline phase and high purity.[12]

Performance Characterization: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the MOF.[4]

  • Sample Preparation: Place a small, known mass (typically 5-10 mg) of the activated MOF into an alumina crucible.

  • Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

  • Interpretation: The temperature at which significant weight loss occurs corresponds to the decomposition of the framework, providing a quantitative measure of its thermal stability.[17]

Conclusion and Future Outlook

The use of this compound and related phenanthroline-based linkers represents a significant advancement over simple carboxylate linkers for the design of functional MOFs. The phenanthroline unit provides a secondary coordination site that is invaluable for developing highly active and stable single-site catalysts and sophisticated luminescent sensors.[8][12] By combining the structural rigidity of carboxylate-based frameworks with the functional advantages of N-donor chelating sites, these linkers enable the creation of materials with superior performance metrics.

Future research will likely focus on synthesizing increasingly complex multivariate MOFs, where phendc is combined with other functional linkers to create synergistic systems, for instance, for tandem catalysis or multi-analyte sensing.[18] The ability to precisely position different functionalities within a stable, porous framework makes these materials exceptionally promising for addressing challenges in drug development, fine chemical synthesis, and environmental monitoring.

References

Introduction: The Versatility of 1,10-Phenanthroline-4,7-dicarboxylic Acid as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Properties of 1,10-Phenanthroline-4,7-dicarboxylic Acid Complexes for Researchers and Drug Development Professionals

1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned for their rigid, planar structure and strong chelating ability with a wide array of metal ions.[1][2] Among these derivatives, this compound (PDA) has emerged as a particularly valuable ligand. The introduction of carboxylic acid groups at the 4 and 7 positions not only modifies the electronic properties of the phenanthroline core but also provides crucial functionalities. These carboxylic acid moieties can act as anchoring groups for attachment to surfaces, such as semiconductor materials in dye-sensitized solar cells, or enhance solubility in aqueous media, a desirable trait for biological applications.[3][4] This guide provides a comparative analysis of the electrochemical properties of PDA complexes, supported by experimental data and protocols, to aid researchers in harnessing their potential.

Core Electrochemical Properties of Metal Complexes with Substituted Phenanthrolines

The electrochemical behavior of transition metal complexes with phenanthroline-based ligands is a rich area of study, with implications for catalysis, sensing, and molecular electronics. The redox properties of these complexes are typically governed by both the metal center and the electronic nature of the ligands.

For many first-row transition metal complexes, such as those of cobalt, the electrochemical profile in non-aqueous solvents like acetonitrile can reveal multiple reversible redox events.[5] A common feature is the presence of a metal-centered redox couple (e.g., Co(III)/Co(II)) and a ligand-centered reduction. The potential at which these redox events occur is highly sensitive to the substituents on the phenanthroline ring. Electron-withdrawing groups, such as the carboxylic acids in PDA, are expected to make the metal center more difficult to oxidize (shifting the oxidation potential to more positive values) and the ligand easier to reduce.

In the case of ruthenium(II) complexes, the electrochemistry is often characterized by a reversible one-electron oxidation of the metal center (Ru(II) to Ru(III)) and a series of ligand-based reductions.[6][7] These complexes are known for their intense metal-to-ligand charge transfer (MLCT) bands in the visible region, and their electrochemical properties are intrinsically linked to their photophysical behavior.[6]

Comparative Analysis with Alternative Phenanthroline Ligands

To fully appreciate the unique electrochemical characteristics of PDA complexes, it is instructive to compare them with complexes of other phenanthroline derivatives.

LigandKey Structural FeatureImpact on Electrochemical PropertiesRepresentative Applications
1,10-Phenanthroline (phen) Unsubstituted aromatic systemBaseline for comparison.Coordination chemistry, catalysis[8]
This compound (PDA) Two carboxylic acid groupsAnchoring to surfaces, enhanced solubility, modulation of redox potentials.Dye-sensitized solar cells, biological sensors[3][4]
1,10-Phenanthroline-5,6-dione Quinone functionalitypH-dependent redox activity, multiple electron transfer processes.[9]pH sensors, electrocatalysis[9][10]
5-amino-1,10-phenanthroline Amino groupCan be electropolymerized to form conductive polymer films on electrode surfaces.[11]Modified electrodes, sensors[11]
4,7-diphenyl-1,10-phenanthroline Phenyl substituentsIncreased steric bulk, potential for π-stacking interactions, tuning of redox potentials.[12]Electrochromic devices, luminescent materials[12]

The presence of the dicarboxylic acid groups in PDA distinguishes it from the parent 1,10-phenanthroline by providing sites for covalent attachment and altering the electronic landscape of the ligand. Compared to 1,10-phenanthroline-5,6-dione, which exhibits complex pH-dependent electrochemistry due to the quinone moiety, PDA's electrochemical behavior is generally more stable across a wider pH range, though the protonation state of the carboxylic acids can still play a role.[9] Unlike 5-amino-1,10-phenanthroline, PDA is not typically used for direct electropolymerization, but its carboxylic acid groups can be functionalized for surface immobilization.[11]

Experimental Protocol: Cyclic Voltammetry of a Transition Metal-PDA Complex

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of metal complexes. Herein, we provide a detailed protocol for a typical CV experiment.

Objective: To determine the redox potentials and assess the reversibility of the electrochemical processes of a synthesized metal-PDA complex.

Materials and Equipment:

  • Potentiostat with a three-electrode setup (e.g., BASi 100B/W)[5]

  • Glassy carbon working electrode

  • Platinum wire auxiliary electrode

  • Ag/Ag+ or Saturated Calomel Electrode (SCE) as the reference electrode

  • Electrochemical cell (2-5 mL volume)

  • Argon or Nitrogen gas for deoxygenation

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF), HPLC grade

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6)

  • The synthesized metal-PDA complex (approx. 1-2 mM solution)

  • Ferrocene (as an internal standard)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (e.g., acetonitrile).

    • Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Cell Assembly and Deoxygenation:

    • Add the supporting electrolyte solution (e.g., 0.1 M TBAPF6 in CH3CN) to the electrochemical cell.

    • Assemble the three-electrode setup in the cell.

    • Degas the solution by bubbling with argon or nitrogen for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.[5]

    • Maintain an inert atmosphere over the solution throughout the experiment.

  • Background Scan:

    • Run a cyclic voltammogram of the supporting electrolyte solution alone to ensure there are no interfering redox peaks in the potential window of interest.

  • Sample Analysis:

    • Add the metal-PDA complex to the cell to achieve the desired concentration (typically 1-2 mM).

    • Allow the solution to equilibrate for a few minutes.

    • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The potential range should be chosen to encompass the expected redox events of the complex.

    • Vary the scan rate (e.g., from 50 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer processes.

  • Internal Standard:

    • After recording the CV of the complex, add a small amount of ferrocene to the solution.

    • Record the CV again to observe the ferrocene/ferrocenium (Fc/Fc+) redox couple. This is used as an internal reference to standardize the measured potentials.

  • Data Analysis:

    • Determine the half-wave potential (E1/2) for each reversible or quasi-reversible redox couple from the average of the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

    • Analyze the relationship between the peak current and the square root of the scan rate. A linear relationship is indicative of a diffusion-controlled process.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_electrode 1. Polish & Clean Working Electrode prep_solution 2. Prepare Electrolyte Solution deoxygenate 3. Deoxygenate Solution (Ar/N2) prep_solution->deoxygenate bg_scan 4. Run Background CV deoxygenate->bg_scan add_sample 5. Add Complex bg_scan->add_sample run_cv 6. Record CV at Various Scan Rates add_sample->run_cv add_ref 7. Add Internal Reference (Ferrocene) run_cv->add_ref determine_potentials 8. Determine E1/2 and ΔEp add_ref->determine_potentials analyze_kinetics 9. Analyze Peak Current vs. Scan Rate determine_potentials->analyze_kinetics

Caption: Workflow for a Cyclic Voltammetry Experiment.

G cluster_ligand Ligand Structure cluster_properties Electrochemical Properties phen 1,10-Phenanthroline (Unsubstituted) redox_potential Redox Potential (E1/2) phen->redox_potential Baseline electron_transfer Electron Transfer Kinetics (ΔEp) phen->electron_transfer Generally Reversible pda This compound pda->redox_potential Shifts Potentials pda->electron_transfer surface_mod Surface Modification Capability pda->surface_mod Enables Anchoring pdione 1,10-Phenanthroline-5,6-dione pdione->redox_potential Multiple Redox States pdione->electron_transfer ph_dependence pH Dependence pdione->ph_dependence Strongly Dependent amino_phen 5-amino-1,10-phenanthroline amino_phen->electron_transfer amino_phen->surface_mod Electropolymerization

Caption: Ligand Structure and Electrochemical Property Relationships.

References

A Comparative Guide to the Cytotoxicity of 1,10-Phenanthroline-4,7-dicarboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic properties of metal complexes incorporating 1,10-Phenanthroline-4,7-dicarboxylic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the comparative efficacy of these complexes against various cancer cell lines, outlines detailed experimental protocols for cytotoxicity assessment, and explores the underlying molecular mechanisms of their anticancer activity.

Introduction: The Promise of Phenanthroline Complexes in Oncology

1,10-Phenanthroline and its derivatives have emerged as a significant class of ligands in coordination chemistry, primarily due to their ability to form stable complexes with a variety of metal ions. These metal complexes have garnered considerable attention for their potential therapeutic applications, particularly in the realm of oncology. The planar structure of the phenanthroline ligand allows it to intercalate with DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells, leading to cell death. Furthermore, the coordination of metal ions can enhance this activity and introduce novel mechanisms of cytotoxicity, such as the production of reactive oxygen species (ROS) and the inhibition of crucial cellular enzymes. This guide focuses on the cytotoxic profiles of various metal complexes of 1,10-phenanthroline and its dicarboxylic acid derivative, offering a comparative perspective on their potential as anticancer agents.

Comparative Cytotoxicity: A Quantitative Analysis

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values of various 1,10-phenanthroline-based metal complexes against a panel of human cancer cell lines and, where available, non-cancerous cell lines for comparison. This data has been compiled from multiple peer-reviewed studies to provide a broad overview of the cytotoxic landscape of these compounds.

ComplexCell LineCell TypeIC50 (µM)Reference
Copper Complexes
[Cu(phen)(4,5-dCl-ICA)₂]Hep-2Laryngeal Carcinoma3.06[1]
MCF-7Breast Adenocarcinoma4.2[1]
[Cu(4,7-diMephen)(4,5-dCl-ICA)₂]Hep-2Laryngeal Carcinoma0.97[1]
MCF-7Breast Adenocarcinoma1.8[1]
[Cu(phen)(trop)(Cl)]MGC80-3Gastric CancerMicromolar range[1]
[Cu(phen)₂(4-Mecdoa)]A-498Kidney CarcinomaMore active than cisplatin[1]
Hep-G2Hepatocellular CarcinomaMore active than cisplatin[1]
Ruthenium Complexes
[(η⁶-arene)Ru(L)Cl][PF₆] (JHOR11)A2780Ovarian CarcinomaAntiproliferative[2]
HCT116Colorectal CarcinomaAntiproliferative[2]
HCT116-DoxDoxorubicin-resistant Colorectal CarcinomaAntiproliferative[2]
[Ru(II)(bmbp)(phen)]²⁺A375Melanoma25.2[3]
HeLaCervical Carcinoma47.9[3]
MCF-7Breast Adenocarcinoma45.4[3]
PC3Prostate Adenocarcinoma49.6[3]
MDA-MB-231Breast Adenocarcinoma12.5[3]
Manganese and Silver Complexes
[Mn(phen)₂(mal)]·2H₂OA-498Kidney Carcinoma3-18 times more cytotoxic than cisplatin[4]
Hep-G2Hepatocellular Carcinoma3-18 times more cytotoxic than cisplatin[4]
[Ag₂(phen)₃(mal)]·2H₂OA-498Kidney Carcinoma3-18 times more cytotoxic than cisplatin[4]
Hep-G2Hepatocellular Carcinoma3-18 times more cytotoxic than cisplatin[4]

Note: "phen" denotes 1,10-phenanthroline, "4,7-diMephen" denotes 4,7-dimethyl-1,10-phenanthroline, "4,5-dCl-ICA" denotes 4,5-dichloro-isothiazole 3-carboxylic acid, "trop" denotes tropolone, "4-Mecdoa" denotes 4-methylcoumarin-6,7-dioxactetate, "bmbp" denotes 2,6-bis(6-methylbenzimidazol-2-yl)pyridine, and "mal" denotes malonic acid. The specific arene and ligand 'L' for the Ruthenium complexes are detailed in the cited reference.

Experimental Protocols for Cytotoxicity Assessment

The determination of IC50 values relies on robust and reproducible in vitro cytotoxicity assays. The following are detailed protocols for two of the most commonly employed methods in the study of these metal complexes.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of viable, metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complexes in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH release for each treatment group and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Mechanistic Insights: Unraveling the Pathways to Cell Death

The cytotoxic effects of 1,10-phenanthroline metal complexes are often mediated by the induction of apoptosis, a form of programmed cell death. Apoptosis is a tightly regulated process involving a cascade of molecular events. Studies have shown that these metal complexes can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key mechanism involves the generation of reactive oxygen species (ROS). The redox activity of the metal center, particularly with copper and manganese, can lead to an increase in intracellular ROS levels. This oxidative stress can damage cellular components, including mitochondria, leading to the release of cytochrome c into the cytoplasm.

The release of cytochrome c is a critical step in the intrinsic apoptotic pathway. In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates the executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, these metal complexes can influence the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. The Bcl-2 family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). 1,10-phenanthroline metal complexes have been shown to upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins, thereby shifting the balance towards apoptosis.

Some complexes also demonstrate the ability to co-stimulate the extrinsic pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

Below is a diagram illustrating the central role of mitochondria and the caspase cascade in apoptosis induced by these metal complexes.

Apoptosis_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 activates Metal Complex Metal Complex ROS ROS Metal Complex->ROS generates Bcl-2 Family Bcl-2 Family ROS->Bcl-2 Family modulates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Bid Bid Caspase-8->Bid cleaves Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 activates tBid tBid Bid->tBid tBid->Bcl-2 Family modulates Apaf-1 Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Pro-caspase-3/7 activates Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis executes Cytochrome c Cytochrome c Bcl-2 Family->Cytochrome c release Cytochrome c->Apaf-1

Caption: Apoptotic pathways induced by 1,10-phenanthroline metal complexes.

Conclusion

The metal complexes of 1,10-phenanthroline and its derivatives represent a promising class of potential anticancer agents. Their cytotoxicity against a range of cancer cell lines, often exceeding that of the clinically used drug cisplatin, underscores their therapeutic potential. The multifaceted mechanisms of action, including DNA interaction, ROS generation, and induction of apoptosis through both intrinsic and extrinsic pathways, offer advantages in overcoming drug resistance. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute further studies, ultimately aiming to translate the promising in vitro results into effective clinical applications. Future research should focus on optimizing the metal center and ligand design to enhance selectivity for cancer cells and minimize off-target toxicity, paving the way for the next generation of metal-based cancer therapies.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,10-Phenanthroline-4,7-dicarboxylic acid vs. Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of advanced chelating agents and functional materials, the verification of molecular structure is paramount. The transformation of a simple aromatic precursor like 1,10-phenanthroline into a more complex derivative such as 1,10-phenanthroline-4,7-dicarboxylic acid represents a significant synthetic achievement. This guide provides an in-depth comparison of the spectroscopic signatures of the final product and its key precursors, offering researchers the critical data points needed to confirm synthetic success. Our analysis will focus on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, explaining the causal relationships between structural modifications and their spectral outputs.

From Precursor to Product: A Synthetic Overview

The synthesis of this compound typically begins with the functionalization of the 1,10-phenanthroline core. A common and effective strategy involves the oxidation of an intermediate precursor, 4,7-dimethyl-1,10-phenanthroline. This multi-step process fundamentally alters the electronic and structural properties of the molecule, changes that are vividly captured by spectroscopic methods. The introduction of carboxylic acid groups at the 4 and 7 positions is the key transformation we aim to verify.

G cluster_precursors Precursors cluster_product Final Product phen 1,10-Phenanthroline dmphen 4,7-Dimethyl-1,10-phenanthroline phen->dmphen Functionalization (e.g., Skraup Synthesis) phendca 1,10-Phenanthroline-4,7- dicarboxylic acid dmphen->phendca Oxidation (e.g., KMnO4 or SeO2)

Caption: Synthetic workflow from 1,10-phenanthroline to its dicarboxylic acid derivative.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in its ability to detect the nuanced changes in a molecule's framework. The addition of two carboxylic acid groups to the phenanthroline skeleton introduces new functional groups and significantly alters the electron density distribution across the aromatic system.

¹H NMR Spectroscopy: Mapping Proton Environments

¹H NMR is exceptionally sensitive to the chemical environment of protons. The high symmetry of both the precursor and the final product simplifies their spectra, but the chemical shifts provide a clear distinction.

  • 1,10-Phenanthroline (Precursor): The spectrum is characterized by four distinct sets of signals in the aromatic region (typically 7.5-9.2 ppm), corresponding to the four pairs of chemically equivalent protons (H-2/9, H-3/8, H-4/7, H-5/6).[1] In a solvent like DMSO-d₆, these protons appear as well-defined multiplets.[1] For instance, the protons at the 2 and 9 positions are the most deshielded due to their proximity to the nitrogen atoms, appearing furthest downfield.[2]

  • 4,7-Dimethyl-1,10-phenanthroline (Intermediate): The introduction of methyl groups at the 4 and 7 positions simplifies the aromatic region. The spectrum shows three aromatic signals and a prominent singlet for the six equivalent methyl protons (2x CH₃) around 2.7 ppm.[3]

  • This compound (Product): The successful oxidation is confirmed by several key changes:

    • Disappearance of Signals: The signals corresponding to the H-4/7 protons of the parent phenanthroline (or the methyl protons of the intermediate) are absent.

    • Downfield Shift of Aromatic Protons: The newly introduced carboxylic acid groups are strongly electron-withdrawing. This effect deshields the remaining ring protons (H-2/9, H-3/8, H-5/6), causing their signals to shift downfield to higher ppm values compared to the precursor.

    • Appearance of Acidic Protons: A new, very broad singlet appears far downfield (typically >12 ppm in DMSO-d₆). This is the characteristic signal for the carboxylic acid protons (-COOH). Its broadness is a result of hydrogen bonding and chemical exchange. This peak is the most definitive evidence of the synthesis.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying specific functional groups. The conversion to the dicarboxylic acid introduces powerful and unambiguous infrared absorptions.

  • 1,10-Phenanthroline (Precursor): The spectrum is dominated by vibrations of the aromatic ring. Key absorptions include aromatic C-H stretching just above 3000 cm⁻¹, a complex series of C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region, and strong C-H out-of-plane bending bands between 700-900 cm⁻¹.[4][5][6]

  • This compound (Product): The spectrum of the product retains the aromatic framework signals but is overlaid with the unmistakable signature of a carboxylic acid:

    • Broad O-H Stretch: A very broad and intense absorption band appears, spanning from approximately 2500 to 3300 cm⁻¹. This band, which often obscures the C-H stretching region, is characteristic of the O-H bond involved in the strong hydrogen bonding of the carboxylic acid dimer.[7]

    • Strong C=O Stretch: An intense, sharp absorption appears around 1700 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[7]

    • C-O Stretch and O-H Bend: Additional bands corresponding to C-O stretching and O-H bending can be observed in the 1200-1400 cm⁻¹ region.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecules.

  • 1,10-Phenanthroline (Precursor): The UV-Vis spectrum shows strong absorption bands in the ultraviolet region, typically with maxima around 230 nm and 265-290 nm.[8][9] These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic heterocyclic system.

  • This compound (Product): The addition of carboxylic acid groups extends the conjugation of the phenanthroline system. This extension of the chromophore results in a bathochromic shift (red shift). The absorption maxima (λ_max) are expected to shift to longer wavelengths compared to the unsubstituted precursor, indicating a smaller energy gap for the electronic transitions. This shift confirms the electronic modification of the aromatic core.

Data Summary

The following table provides a clear, at-a-glance comparison of the key spectroscopic features that differentiate 1,10-phenanthroline from its dicarboxylic acid derivative.

Spectroscopic TechniqueFeature1,10-Phenanthroline (Precursor)This compound (Product)
¹H NMR Aromatic Protons (ppm)~7.6 - 9.2 (in DMSO-d₆)[1]Expected downfield shift (>8.0 ppm)
Functional Group ProtonsN/AVery broad singlet, >12 ppm (-COOH)
FT-IR O-H Stretch (cm⁻¹)N/A2500 - 3300 (very broad, strong) [7]
C=O Stretch (cm⁻¹)N/A~1700 (sharp, strong) [7]
Ring Vibrations (cm⁻¹)1400 - 1650 (C=C, C=N stretches)[6]Present, but may be overlapped or shifted
UV-Vis λ_max (nm)~230, ~270[8]Bathochromic (red) shift to longer wavelengths (>280 nm)

Note: Predicted values for the product are based on established principles of spectroscopy.

Validated Experimental Protocols

To ensure reproducibility and accuracy, the following standard operating procedures are recommended.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it is an excellent solvent for both compounds and its high boiling point allows for the observation of exchangeable protons like those in carboxylic acids.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopy-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the key functional group frequencies as detailed in the comparison.

Protocol 3: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol or DMSO) at a concentration of ~1x10⁻³ M. From the stock solution, prepare a dilute solution (e.g., 1x10⁻⁵ M) in the same solvent.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Fill one quartz cuvette with the pure solvent to serve as the blank. Fill a second cuvette with the sample solution.

  • Measurement: Record the absorbance spectrum over a range of 200-600 nm. Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The spectroscopic transition from 1,10-phenanthroline to this compound is distinct and unambiguous. In ¹H NMR, the appearance of a downfield, broad acidic proton signal and the shift of remaining aromatic protons provide conclusive evidence. In FT-IR, the emergence of the characteristic broad O-H and sharp C=O stretching bands serves as a definitive marker for the carboxylic acid groups. Finally, UV-Vis spectroscopy confirms the modification of the electronic system via a bathochromic shift. By employing these techniques in tandem, researchers can confidently validate the synthesis of this valuable ligand, ensuring the integrity of their subsequent work in materials science and drug development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.